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  • Product: 2'-O-galloylhyperin
  • CAS: 69624-79-9

Core Science & Biosynthesis

Foundational

The Botanical Treasury of 2'-O-Galloylhyperin: A Technical Guide to its Natural Sources, Isolation, and Analysis

Abstract This technical guide provides a comprehensive overview of 2'-O-galloylhyperin, a significant bioactive flavonoid glycoside. Addressed to researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2'-O-galloylhyperin, a significant bioactive flavonoid glycoside. Addressed to researchers, scientists, and professionals in drug development, this document delves into the natural botanical origins of this compound, detailing its primary plant sources. It offers a thorough examination of both modern and classical methodologies for its extraction and purification, presenting detailed, step-by-step protocols. Furthermore, the guide outlines robust analytical techniques for the precise characterization and quantification of 2'-O-galloylhyperin. A putative biosynthetic pathway is also proposed, integrating established knowledge of flavonoid and gallotannin biosynthesis. This guide is intended to serve as an essential resource for the scientific community, fostering further research and application of this promising natural product.

Introduction: The Scientific Significance of 2'-O-Galloylhyperin

2'-O-galloylhyperin is a naturally occurring flavonoid, specifically a galloylated glycoside of quercetin. Structurally, it is hyperin (quercetin-3-O-galactoside) with a galloyl group esterified to the 2''-hydroxyl position of the galactose moiety. This compound has garnered considerable scientific interest due to its diverse and potent biological activities.

As a member of the flavonoid family, 2'-O-galloylhyperin exhibits significant antioxidant properties.[1] The presence of the galloyl moiety, a common feature of hydrolyzable tannins, often enhances the biological activity of the parent molecule.[2] Indeed, studies have demonstrated that 2'-O-galloylhyperin possesses not only strong antioxidant capabilities but also anti-inflammatory and hepatoprotective effects.[1][2] These properties underscore its potential as a lead compound in the development of new therapeutic agents for a range of pathologies, from inflammatory conditions to oxidative stress-related diseases. This guide provides the foundational knowledge required to harness this potential, beginning with its natural origins.

Natural Provenance: Botanical Sources of 2'-O-Galloylhyperin

The occurrence of 2'-O-galloylhyperin in the plant kingdom is relatively specific, with its primary sources identified within a few key genera. The accumulation of this compound is a characteristic chemotaxonomic marker for these plants.

The Genus Pyrola

The most well-documented and richest sources of 2'-O-galloylhyperin belong to the genus Pyrola, commonly known as wintergreens. Several species within this genus have been confirmed to produce this compound in significant quantities.

  • Pyrola incarnata Fisch. : This species is frequently cited as a major source of 2'-O-galloylhyperin.[3] It is an edible herb used in traditional medicine, particularly in China, where it is consumed as a tea to boost immunity.[3]

  • Pyrola calliantha H. Andr. : This species is another prominent source from which 2'-O-galloylhyperin has been isolated and characterized.[4][5] Its extracts have been investigated for their antioxidant and hepatoprotective activities, which are attributed in part to the presence of this compound.[2]

  • Pyrola decorata H. Andres : This plant, used in traditional Chinese medicine, also contains 2'-O-galloylhyperin among its phenolic constituents.

The Genus Euphorbia

Members of the spurge family, Euphorbia, have also been reported to contain 2'-O-galloylhyperin.

  • Euphorbia lunulata

  • Euphorbia esula (Leafy Spurge)

While present in these species, the concentration and ease of extraction may differ from that of the Pyrola genus.

The following table summarizes the primary natural sources of 2'-O-galloylhyperin.

GenusSpeciesCommon NamePrimary Reference(s)
PyrolaP. incarnataWintergreen[3]
P. callianthaWintergreen[2][4][5]
P. decorataWintergreen
EuphorbiaE. lunulata[4]
E. esulaLeafy Spurge[4]

Biosynthesis of 2'-O-Galloylhyperin: A Putative Pathway

The biosynthesis of 2'-O-galloylhyperin is a multi-step process that involves the convergence of two major secondary metabolic pathways: the flavonoid biosynthesis pathway and the gallotannin biosynthesis pathway. While the complete pathway has not been elucidated in a single study, a putative route can be constructed based on well-established biochemical steps.

The process begins with the synthesis of the flavonoid core, leading to the formation of hyperin. Subsequently, a galloylation step, drawing from the gallotannin pathway, attaches the galloyl moiety to the galactose sugar of hyperin.

Formation of the Hyperin Backbone

The flavonoid biosynthesis pathway commences with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to 4-coumaroyl-CoA.[2] This precursor then enters the flavonoid-specific pathway. A series of enzymatic reactions, including those catalyzed by chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and flavonol synthase, lead to the formation of the flavonol quercetin.

Quercetin then undergoes glycosylation, a common modification of flavonoids in plants that enhances their solubility and stability.[6] A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of quercetin, forming hyperin (quercetin-3-O-galactoside).

Galloylation of Hyperin

The final step in the biosynthesis of 2'-O-galloylhyperin is the attachment of a galloyl group. The biosynthesis of gallotannins involves the formation of β-glucogallin from gallic acid and UDP-glucose.[7] This β-glucogallin can then serve as an acyl donor for the galloylation of other molecules. It is proposed that a specific acyltransferase catalyzes the transfer of the galloyl group from an activated gallate donor, such as β-glucogallin, to the 2''-hydroxyl group of the galactose unit of hyperin.

The following diagram illustrates the proposed biosynthetic pathway of 2'-O-galloylhyperin.

G Phe Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway Chalcone Chalcone CoumaroylCoA->Chalcone CHS Flavanone Naringenin (a Flavanone) Chalcone->Flavanone CHI Dihydroflavonol Dihydroquercetin (a Dihydroflavonol) Flavanone->Dihydroflavonol F3H Quercetin Quercetin Dihydroflavonol->Quercetin FLS Hyperin Hyperin (Quercetin-3-O-galactoside) Quercetin->Hyperin UGT + UDP-Galactose Galloylhyperin 2'-O-Galloylhyperin Hyperin->Galloylhyperin GallicAcid Gallic Acid BetaGlucogallin β-Glucogallin (Acyl Donor) GallicAcid->BetaGlucogallin UDP_Glucose UDP-Glucose UDP_Glucose->BetaGlucogallin BetaGlucogallin->Galloylhyperin Acyltransferase G PlantMaterial Dried, Powdered Plant Material (e.g., Pyrola sp.) Extraction Extraction (NMAE or Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Optional) CrudeExtract->Partitioning EnrichedFraction Enriched Fraction (e.g., Ethyl Acetate) Partitioning->EnrichedFraction ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) EnrichedFraction->ColumnChrom SemiPure Semi-Pure Compound ColumnChrom->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure 2'-O-Galloylhyperin (>95% purity) PrepHPLC->PureCompound

Sources

Exploratory

Chemical structure and properties of 2'-O-galloylhyperin

An In-Depth Technical Guide to 2''-O-Galloylhyperin: Chemical Structure, Properties, and Pharmacological Applications Introduction 2''-O-Galloylhyperin is a naturally occurring acylated flavonoid glycoside that has garne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2''-O-Galloylhyperin: Chemical Structure, Properties, and Pharmacological Applications

Introduction

2''-O-Galloylhyperin is a naturally occurring acylated flavonoid glycoside that has garnered significant interest within the scientific community. As a derivative of hyperin (quercetin-3-O-β-D-galactopyranoside), it is distinguished by the presence of a galloyl moiety esterified to the 2''-position of the galactose sugar. This structural modification significantly influences its physicochemical properties and enhances its biological activities.[1] This guide provides a comprehensive overview of 2''-O-galloylhyperin, detailing its chemical architecture, key properties, and diverse pharmacological activities, with a focus on the underlying molecular mechanisms. The content herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Physicochemical Properties

2''-O-Galloylhyperin belongs to the flavonoid class of polyphenolic compounds.[2] Its core structure consists of a quercetin aglycone linked to a galactose sugar, which is further esterified with a gallic acid molecule. This unique combination of three distinct chemical entities—flavonoid, sugar, and phenolic acid—underpins its multifaceted biological profile.

The systematic name for 2''-O-galloylhyperin is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-β-D-galactopyranosyl]oxy]-4H-1-benzopyran-4-one.[1]

Physicochemical Data Summary
PropertyValueReference
CAS Number 53209-27-1[1]
Molecular Formula C₂₈H₂₄O₁₆[1]
Molecular Weight 616.48 g/mol [1]
Appearance Crystalline solid[3]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml[3]
Storage Temperature -20°C[3]
Natural Sources Pyrola incarnata, Pyrola calliantha, Euphorbia lunulata, Rubus amabilis, Coriaria intermedia[3][4][5]

Pharmacological Activities and Mechanisms of Action

2''-O-Galloylhyperin exhibits a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, hepatoprotective, and antiviral effects.[3][6] The presence of multiple phenolic hydroxyl groups in its structure is fundamental to its ability to scavenge free radicals and modulate cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of 2''-O-galloylhyperin is a cornerstone of its therapeutic potential. It effectively scavenges reactive oxygen species (ROS) and demonstrates strong radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with reported IC₅₀ values of 3 µM and 3.5 µM, respectively.[3][7]

Mechanism of Action: The primary mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8] Under conditions of oxidative stress, 2''-O-galloylhyperin promotes the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This, in turn, upregulates the expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular defense against oxidative damage.[4][8]

Nrf2_Pathway_Activation cluster_cytosol Cytosol cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation GSH 2''-O-Galloylhyperin GSH->Keap1_Nrf2 promotes dissociation Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2/ARE signaling pathway activated by 2''-O-galloylhyperin.

Anti-inflammatory Activity

2''-O-Galloylhyperin demonstrates significant anti-inflammatory properties both in vitro and in vivo.[4] It effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] In animal models of sepsis, administration of 2''-O-galloylhyperin has been shown to decrease mortality and attenuate liver damage.[3][4]

Mechanism of Action: The anti-inflammatory effects are mediated through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, coupled with the activation of Sirtuin 1 (SIRT1).[4]

  • NF-κB Inhibition: 2''-O-Galloylhyperin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of the active p65 subunit of NF-κB from the cytosol into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4]

  • MAPK Inhibition: It suppresses the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, which are crucial for the inflammatory response cascade.[4]

  • SIRT1 Activation: By upregulating SIRT1, 2''-O-galloylhyperin enhances the deacetylation of NF-κB, further inhibiting its transcriptional activity. The activation of SIRT1 also contributes to the activation of the Nrf2 pathway, creating a synergistic anti-inflammatory and antioxidant effect.[4]

Anti_Inflammatory_Pathway cluster_pathways Signaling Cascades cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK GSH 2''-O-Galloylhyperin GSH->MAPK inhibits GSH->IKK inhibits SIRT1 SIRT1 GSH->SIRT1 activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα Complex IKK->NFkB_IkBa dissociates NFkB NF-κB (p65) NFkB_n NF-κB (p65) NFkB->NFkB_n Translocation NFkB_IkBa->NFkB releases SIRT1->NFkB_n deacetylates (inhibits) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes activates transcription Experimental_Workflow_Anti_Inflammatory A 1. Seed RAW 264.7 Cells (24h incubation) B 2. Pre-treat with 2''-O-Galloylhyperin (2h) A->B C 3. Stimulate with LPS (100 ng/mL) (24h) B->C D 4a. MTT Assay (Cell Viability) C->D E 4b. Collect Supernatant C->E F 5. Griess Assay (Nitric Oxide) E->F G 6. ELISA (TNF-α, IL-6) E->G

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol 2: In Vitro Antioxidant Assay in H₂O₂-Stressed HepG2 Cells

This protocol outlines a method to evaluate the cytoprotective and antioxidant effects of 2''-O-galloylhyperin against H₂O₂-induced oxidative stress in human liver cells. [8] 1. Cell Culture and Treatment:

  • Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.
  • Seed cells into 96-well plates.
  • Pre-treat cells with varying concentrations of 2''-O-galloylhyperin for 6 hours.
  • Induce oxidative stress by exposing the cells to a pre-determined concentration of hydrogen peroxide (H₂O₂) for 24 hours.

2. Cell Viability Assessment:

  • Perform an MTT or CCK-8 assay as described in Protocol 1 to quantify the protective effect of the compound on cell viability.

3. Intracellular ROS Measurement:

  • After treatment, wash the cells with PBS.
  • Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.
  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope. A decrease in fluorescence indicates a reduction in intracellular ROS levels.

4. Western Blot Analysis for Nrf2 Pathway Proteins:

  • Lyse the cells to extract total protein.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin).
  • Incubate with secondary antibodies and visualize the protein bands using an appropriate detection system. This validates the activation of the Nrf2 signaling pathway.

Conclusion

2''-O-Galloylhyperin stands out as a promising natural product with a well-defined chemical structure and a robust portfolio of biological activities. Its potent antioxidant and anti-inflammatory properties, underpinned by its ability to modulate key signaling pathways such as Nrf2, NF-κB, and MAPK, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of diseases. The detailed protocols provided in this guide offer a framework for researchers to explore and validate the multifaceted pharmacological potential of this intriguing flavonoid glycoside.

References

  • Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

  • National Center for Biotechnology Information. (n.d.). 2''-O-Galloylhyperin. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.
  • Oxford Academic. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Sciety. (n.d.). 2''-O-galloylhyperin as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa: Transcriptome-based mechanism of iron homeostasis disruption. Retrieved February 4, 2026, from [Link]

  • Wang, P., et al. (2017). Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology, 102, 129-142. [Link]

  • Bertin Bioreagent. (n.d.). 2''-O-Galloylhyperin. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024). 2''-O-galloylhyperin as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa: Transcriptome-based mechanism of iron homeostasis disruption. [Link]

  • PubMed Central. (2023). Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review. [Link]

  • Chen, B., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275. [Link]

  • MDPI. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Journal of Fungi, 8(1), 22. [Link]

  • Frontiers. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. Frontiers in Chemistry, 12. [Link]

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Foundational

Unlocking the Therapeutic Promise of 2'-O-galloylhyperin: A Technical Guide for Researchers

A Senior Application Scientist's In-Depth Perspective on a Multifaceted Flavonoid Glycoside Authored by: Gemini, Senior Application Scientist Abstract 2'-O-galloylhyperin, a naturally occurring flavonoid glycoside predom...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Perspective on a Multifaceted Flavonoid Glycoside

Authored by: Gemini, Senior Application Scientist

Abstract

2'-O-galloylhyperin, a naturally occurring flavonoid glycoside predominantly isolated from plants of the Pyrola genus, is emerging as a compound of significant interest within the drug discovery and development landscape. Characterized by the galloylation of the hyperin (quercetin-3-O-galactoside) molecule, this structural modification confers a unique and potent bioactivity profile. This technical guide provides an in-depth exploration of the current understanding of 2'-O-galloylhyperin's therapeutic potential, with a primary focus on its well-documented anti-inflammatory, antioxidant, and hepatoprotective properties. Furthermore, we will delve into its burgeoning, yet less explored, applications in neuroprotection and oncology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the existing scientific literature but also detailed, field-proven experimental protocols to facilitate further investigation into this promising natural compound.

Introduction: The Molecular Architecture and Significance of 2'-O-galloylhyperin

2'-O-galloylhyperin is a complex flavonoid, structurally defined as a quercetin glycoside bearing a galloyl group attached to the sugar moiety.[1] This unique chemical architecture, a combination of quercetin, galactose, and gallic acid, is the foundation of its diverse pharmacological activities. Found in plants like Pyrola incarnata, this compound has demonstrated potent biological effects that warrant rigorous scientific investigation for its potential translation into therapeutic applications.[2][3]

This guide will navigate the multifaceted therapeutic landscape of 2'-O-galloylhyperin, moving from its most robustly characterized activities to its more nascent, yet promising, areas of investigation. Each section is designed to provide not only a thorough understanding of the underlying mechanisms but also the practical methodologies to empower researchers in their quest to unlock the full potential of this intriguing molecule.

Potent Anti-inflammatory and Antioxidant Properties: A Mechanistic Deep Dive

The anti-inflammatory and antioxidant activities of 2'-O-galloylhyperin are its most extensively documented attributes, positioning it as a strong candidate for the management of inflammatory conditions and diseases underpinned by oxidative stress.[2][3]

Modulation of Key Inflammatory and Oxidative Stress Pathways

Research has elucidated that 2'-O-galloylhyperin exerts its effects through the modulation of critical signaling pathways:

  • Inhibition of the NF-κB Pathway: 2'-O-galloylhyperin has been shown to significantly block the translocation of the nuclear factor-kappa B (NF-κB) from the cytosol to the nucleus in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3] This action suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[2][3]

  • Activation of the SIRT1/Nrf2 Axis: A key mechanism of its antioxidant and anti-inflammatory action is the activation of the Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] 2'-O-galloylhyperin upregulates the expression of SIRT1 and enhances the nuclear translocation of Nrf2.[2] This, in turn, boosts the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1).[2][4]

2-O-galloylhyperin_Anti-inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocation SIRT1 SIRT1 SIRT1->NFκB Inhibits Acetylation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS ROS Galloylhyperin 2'-O-galloylhyperin Galloylhyperin->NFκB Inhibits Translocation Galloylhyperin->SIRT1 Activates Galloylhyperin->Keap1 Inhibits Galloylhyperin->ROS Scavenges Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_n->Proinflammatory_Genes Induces Transcription ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Induces Transcription

Figure 1: Anti-inflammatory and antioxidant signaling pathways of 2'-O-galloylhyperin.

Experimental Workflow: Investigating Anti-inflammatory and Antioxidant Effects

A robust workflow to characterize the anti-inflammatory and antioxidant properties of 2'-O-galloylhyperin involves a combination of in vitro and in vivo models.

Experimental_Workflow_Anti-inflammatory cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment 2'-O-galloylhyperin Treatment lps_stimulation->compound_treatment cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) compound_treatment->cytokine_assay no_assay Nitric Oxide Assay (Griess Reagent) compound_treatment->no_assay western_blot Western Blot Analysis (NF-κB, SIRT1, Nrf2, HO-1) compound_treatment->western_blot if_assay Immunofluorescence (NF-κB p65 Translocation) compound_treatment->if_assay animal_model Animal Model (e.g., LPS-induced Sepsis in Mice) compound_admin Compound Administration animal_model->compound_admin survival_monitoring Survival Monitoring compound_admin->survival_monitoring serum_analysis Serum Analysis (Cytokines, Liver Enzymes) compound_admin->serum_analysis tissue_collection Tissue Collection (Liver, Lungs) serum_analysis->tissue_collection histopathology Histopathology (H&E Staining) tissue_collection->histopathology protein_expression Protein Expression Analysis (Western Blot/IHC) tissue_collection->protein_expression

Figure 2: Experimental workflow for assessing anti-inflammatory and antioxidant effects.

Hepatoprotective Potential: Shielding the Liver from Oxidative Insult

Building upon its potent antioxidant properties, 2'-O-galloylhyperin has demonstrated significant hepatoprotective effects against oxidative stress-induced liver damage.[4]

Mechanism of Hepatoprotection

The hepatoprotective action of 2'-O-galloylhyperin is intrinsically linked to its ability to bolster the liver's antioxidant defenses. In preclinical models of liver injury, such as carbon tetrachloride (CCl4)-induced hepatotoxicity, 2'-O-galloylhyperin treatment has been shown to:

  • Reduce Liver Enzyme Levels: Significantly decrease the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver damage.[4]

  • Mitigate Histopathological Damage: Ameliorate hepatic tissue damage, including necrosis and inflammation, as observed through histopathological examination.[4]

  • Enhance Antioxidant Capacity: The underlying mechanism involves the activation of the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes and elevated levels of glutathione (GSH) in liver tissues.[4]

Quantitative Data on Hepatoprotective Effects
ParameterControl (CCl4 only)2'-O-galloylhyperin + CCl4Reference
Serum ALT (U/L)Significantly ElevatedSignificantly Reduced[4]
Serum AST (U/L)Significantly ElevatedSignificantly Reduced[4]
Liver MDA (nmol/mg protein)Significantly ElevatedSignificantly Reduced[4]
Liver GSH (µmol/g protein)Significantly DepletedSignificantly Restored[4]
Liver HistologySevere Necrosis & InflammationMild to Moderate Damage[4]

Emerging Frontiers: Neuroprotection and Anticancer Activity

While the anti-inflammatory and hepatoprotective roles of 2'-O-galloylhyperin are well-supported, its potential in neuroprotection and cancer therapy is an exciting and evolving area of research. The rationale for these applications is largely built upon the known activities of its constituent molecules, quercetin and gallic acid, both of which have demonstrated neuroprotective and anticancer properties.

Rationale for Neuroprotective Applications

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Given 2'-O-galloylhyperin's potent antioxidant and anti-inflammatory effects, it is a logical candidate for investigation in this context. Studies on related flavonoids have shown protective effects in neuronal cell models of glutamate-induced excitotoxicity, such as the HT22 hippocampal cell line.[3][4][5]

Rationale for Anticancer Applications

Gallic acid and quercetin have been reported to exhibit cytotoxic activity against various cancer cell lines, including colon (HCT116) and lung (A549) cancer cells.[6][7][8][9][10] The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation. While direct evidence for 2'-O-galloylhyperin is still emerging, its chemical structure suggests that it may share or even surpass the anticancer activities of its components.

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for key experiments to facilitate the investigation of 2'-O-galloylhyperin's therapeutic potential.

In Vitro Anti-inflammatory Assay: NF-κB p65 Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the inhibitory effect of 2'-O-galloylhyperin on the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2'-O-galloylhyperin

  • Lipopolysaccharide (LPS) from E. coli

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2'-O-galloylhyperin (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Anti-inflammatory Model: LPS-Induced Sepsis in Mice

Objective: To evaluate the protective effect of 2'-O-galloylhyperin against LPS-induced systemic inflammation and mortality in a mouse model.

Materials:

  • BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • 2'-O-galloylhyperin

  • Sterile saline

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide mice into groups: Sham (saline), LPS control, and LPS + 2'-O-galloylhyperin (at various doses).

  • Treatment: Administer 2'-O-galloylhyperin (e.g., intraperitoneally or orally) 1 hour before LPS challenge.

  • Induction of Sepsis: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg).[11][12]

  • Monitoring: Monitor the survival rate and clinical signs of sepsis (e.g., lethargy, piloerection) for up to 72 hours.

  • Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS for cytokine analysis), collect blood via cardiac puncture and harvest organs (liver, lungs).

  • Analysis:

    • Measure serum levels of TNF-α and IL-6 by ELISA.

    • Perform histopathological analysis of liver and lung tissues.

    • Analyze protein expression in tissues via Western blotting or immunohistochemistry.

In Vivo Hepatotoxicity Model: Carbon Tetrachloride (CCl4)-Induced Liver Injury

Objective: To assess the hepatoprotective activity of 2'-O-galloylhyperin in a mouse model of acute liver injury.

Materials:

  • BALB/c mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle for CCl4)

  • 2'-O-galloylhyperin

  • Kits for measuring serum ALT and AST

Procedure:

  • Acclimatization and Grouping: As described in the sepsis model.

  • Treatment: Administer 2'-O-galloylhyperin orally for several consecutive days.

  • Induction of Liver Injury: On the final day of treatment, administer a single intraperitoneal injection of CCl4 (e.g., 0.5-1.0 mL/kg) diluted in olive oil.[8][13]

  • Sample Collection: 24 hours after CCl4 administration, collect blood and liver tissue.

  • Analysis:

    • Measure serum ALT and AST levels.

    • Perform histopathological examination of liver sections (H&E staining).

    • Measure markers of oxidative stress (e.g., MDA, GSH) in liver homogenates.

Future Directions and Concluding Remarks

2'-O-galloylhyperin stands as a compelling natural product with a wealth of therapeutic potential. Its well-defined anti-inflammatory, antioxidant, and hepatoprotective activities, coupled with a strong rationale for its exploration in neuroprotection and cancer, make it a prime candidate for further preclinical and, eventually, clinical development.

Future research should focus on several key areas:

  • Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of 2'-O-galloylhyperin is crucial for its development as a therapeutic agent.

  • In-depth Neuroprotective and Anticancer Investigations: Rigorous studies using relevant in vitro and in vivo models are needed to confirm and elucidate the mechanisms of its neuroprotective and anticancer effects.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are essential to establish a safe therapeutic window.

  • Formulation Development: Investigating novel formulation strategies to enhance the bioavailability and targeted delivery of 2'-O-galloylhyperin will be critical for its clinical translation.

References

  • Wang, P., Gao, C., Guo, N., Zhang, S. D., Wang, W., Yao, L. P., ... & Fu, Y. J. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

  • 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. (2018). PubMed. [Link]

  • Wang, P., Gao, Y. M., Sun, X., Guo, N., Li, J., Wang, W., ... & Fu, Y. J. (2017). Hepatoprotective effect of 2′-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology, 102, 129-142. [Link]

  • Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. (2021). PubMed. [Link]

  • Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells. (2021). MDPI. [Link]

  • Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. (2011). PMC. [Link]

  • The ability of HCT116 and A549 cells to return to proliferation after... (n.d.). ResearchGate. [Link]

  • Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. (2023). MDPI. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]

  • The SIRT1/Nrf2 signaling pathway mediates the anti-pulmonary fibrosis effect of liquiritigenin. (2024). PubMed Central. [Link]

  • Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice. (2014). PMC. [Link]

  • Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b)... (n.d.). ResearchGate. [Link]

  • Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study. (2020). PMC. [Link]

  • Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. (2024). PMC. [Link]

  • Development and Validation of a Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Lindl. Leaf Extract. (n.d.). Phcogj.com. [Link]

  • Figure 2: Protective effect of AA against LPS-induced sepsis in mice.... (n.d.). ResearchGate. [Link]

  • ANTIOXIDANT AND CYTOTOXIC ACTIVITIES OF SELECTED PLANT EXTRACTS AGAINST HUMAN NON-SMALL CELL LUNG ADENOCARCINOMA (A549), HUMAN COLON CARCINOMA CELLS (HCT116) AND CHINESE HAMSTER NORMAL OVARY CELLS (AA8). (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill. (2020). PLOS One. [Link]

  • Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. (2018). NIH. [Link]

Sources

Exploratory

The Galloyl Anchor: A Technical Guide to the Pharmacodynamics and Isolation of Galloylated Flavonoids

Executive Summary: The "Galloyl Anchor" Hypothesis In the landscape of flavonoid therapeutics, the presence of a galloyl moiety (3,4,5-trihydroxybenzoyl group) acts as a critical determinant of bioactivity. This guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Galloyl Anchor" Hypothesis

In the landscape of flavonoid therapeutics, the presence of a galloyl moiety (3,4,5-trihydroxybenzoyl group) acts as a critical determinant of bioactivity. This guide focuses on galloylated flavonoids —specifically the catechin series (e.g., Epigallocatechin-3-gallate [EGCG], Epicatechin gallate [ECG])—and delineates the "Galloyl Anchor" hypothesis.

This hypothesis posits that the galloyl group functions not merely as an auxiliary antioxidant motif but as a steric and electrostatic anchor . It facilitates high-affinity binding to hydrophobic pockets in proteins (e.g., HSA, Bcl-2) and deep intercalation into lipid bilayers, significantly amplifying pharmacological potency compared to non-galloylated congeners (e.g., EGC, EC).

Molecular Architectonics & SAR

The structural superiority of galloylated flavonoids stems from the esterification of the C-ring at position 3 with gallic acid. This modification alters the physicochemical profile in three distinct ways:

Table 1: Comparative Structure-Activity Relationship (SAR)
FeatureNon-Galloylated (e.g., EGC)Galloylated (e.g., EGCG)Mechanistic Impact
Moieties B-ring hydroxyls onlyB-ring + Galloyl D-ring Increases H-bond donor capacity; enhances radical scavenging (Trolox equivalent).
Lipophilicity Low (Hydrophilic)Moderate (Amphiphilic)The galloyl group facilitates membrane penetration and blood-brain barrier (BBB) transit.
Protein Affinity Weak/TransientHigh/Stable Galloyl group acts as a "molecular hook" via

-

stacking and hydrophobic interactions.
Membrane Interaction Surface AdsorptionDeep Intercalation Perturbs lipid bilayer fluidity; creates local domains that disrupt receptor signaling.

Key Insight: The galloyl moiety enhances the binding affinity to Human Serum Albumin (HSA) by increasing the buried surface area and van der Waals contacts, effectively turning the molecule into a "sticky" ligand for therapeutic targets.

Mechanistic Pharmacodynamics

The therapeutic efficacy of galloylated flavonoids is driven by a multi-target modulation network. The galloyl group enables the molecule to simultaneously inhibit survival pathways (PI3K/Akt/mTOR) and activate death pathways (Apoptosis/Autophagy).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of EGCG entering a cancer cell, highlighting the dual-action modulation of apoptosis and autophagy.

GalloylSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGCG Galloylated Flavonoid (EGCG) RTK Receptor Tyrosine Kinase (EGFR/HER2) EGCG->RTK Inhibits NFkB NF-κB EGCG->NFkB Inhibits IKK Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) EGCG->Bcl2 Direct Binding (Galloyl Anchor) PI3K PI3K RTK->PI3K AKT Akt (PKB) PI3K->AKT mTOR mTOR Complex AKT->mTOR AKT->NFkB Activates Autophagy Autophagy Initiation (LC3 conversion) mTOR->Autophagy Inhibition lifts (Activates) NFkB->Bcl2 Upregulates Bax Bax / Bak (Pro-Apoptotic) Bcl2->Bax Inhibits Caspase Caspase-3/7 Cascade Bax->Caspase Cytochrome c release

Figure 1: Signal transduction map showing EGCG inhibition of the PI3K/Akt/mTOR axis and direct binding to Bcl-2 via the galloyl moiety, triggering apoptosis and autophagy.

Technical Workflow: Extraction & Purification Protocol

Objective: Isolate high-purity (>95%) galloylated catechins (EGCG, ECG) from Camellia sinensis while removing caffeine and non-galloylated impurities.

Principle: This protocol utilizes the differential solubility of the galloyl moiety in ethyl acetate and the specific adsorption affinity of Sephadex LH-20.

Reagents Required:
  • Dried Green Tea Leaves (fixed/steamed)

  • Solvents: Ethanol (EtOH), Chloroform (

    
    ), Ethyl Acetate (EtOAc), Methanol (MeOH).
    
  • Stationary Phase: Sephadex LH-20 or Diaion HP-20.

Step-by-Step Methodology:
  • Crude Extraction (Aqueous Ethanol):

    • Macerate 100g of tea powder in 1L of 70% Ethanol at 60°C for 45 minutes.

    • Why: 70% EtOH maximizes the yield of total polyphenols while minimizing extraction of chlorophyll and waxes compared to pure EtOH.

    • Filter and concentrate under vacuum (Rotavap) to 200mL aqueous residue.

  • Decaffeination (Liquid-Liquid Partition):

    • Add 200mL of Chloroform to the aqueous residue. Shake vigorously and let phases separate.

    • Discard the bottom organic layer (Chloroform). Repeat 3x.

    • Validation: Check the aqueous layer via TLC/HPLC. Caffeine peak should be negligible. The galloylated flavonoids remain in the aqueous phase due to their polarity.

  • Galloyl Enrichment (Ethyl Acetate Partition):

    • Extract the aqueous phase with 200mL Ethyl Acetate . Repeat 3x.

    • Collect the Ethyl Acetate (top) layer.

    • Mechanism:[1][2][3][4] The galloyl moiety renders EGCG and ECG sufficiently lipophilic to partition into EtOAc, while simple catechins (EGC, EC) and sugars largely remain in the water phase.

    • Evaporate EtOAc to dryness to obtain the "Catechin Complex."

  • Polishing Chromatography (Sephadex LH-20):

    • Load the complex onto a Sephadex LH-20 column equilibrated with 20% MeOH.

    • Elution Gradient:

      • Flush with 30% Aqueous MeOH (Removes EC, EGC).

      • Elute with 60-70% Aqueous Acetone .

    • Critical Step: Galloylated catechins adsorb strongly to LH-20 dextran matrix via H-bonding. Aqueous acetone disrupts these bonds, releasing EGCG/ECG as a distinct fraction.

  • Lyophilization:

    • Remove acetone via vacuum; freeze-dry the remaining water phase to obtain a fluffy, off-white powder.

Therapeutic Frontiers

  • Oncology (Sensitization): Galloylated flavonoids reverse Multi-Drug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps. The galloyl group sterically blocks the P-gp binding site.

  • Antimicrobial (Membrane Disruption): In MRSA and Gram-negative bacteria, EGCG intercalates into the bacterial membrane, causing depolarization. This activity is strictly dependent on the galloyl moiety; EGC is largely ineffective.

  • Nano-Delivery: Due to poor bioavailability (rapid metabolism by COMT), current development focuses on chitosan-coated nanoliposomes where the galloyl group helps anchor the flavonoid into the lipid bilayer of the carrier, protecting it from degradation.

References

  • Structure-Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay Source: ResearchGate [Link]

  • Thermodynamic and computational analyses reveal the functional roles of the galloyl group of tea catechins in molecular recognition Source: PLOS ONE / NIH [Link][5]

  • Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods Source: MDPI (Molecules) [Link]

  • Influence of Galloyl Moiety in Interaction of Epicatechin with Bovine Serum Albumin Source: PLOS ONE / NIH [Link]

  • Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer Source: Biomedicine & Pharmacotherapy / NIH [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2'-O-galloylhyperin: From Traditional Chinese Medicine to Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2'-O-galloylhyperin is a naturally occurring flavonoid glycoside that has garnered significant attention for its diverse and potent pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-galloylhyperin is a naturally occurring flavonoid glycoside that has garnered significant attention for its diverse and potent pharmacological activities. As a key bioactive constituent in several plants utilized in Traditional Chinese Medicine (TCM), this molecule stands at the crossroads of ancient herbal wisdom and contemporary pharmacological research. This guide provides an in-depth exploration of 2'-O-galloylhyperin, covering its botanical origins within TCM, physicochemical properties, and established therapeutic effects. We will delve into the molecular mechanisms underpinning its potent anti-inflammatory, antioxidant, hepatoprotective, and antiviral activities, supported by preclinical data. Furthermore, this document offers detailed, field-proven methodologies for the extraction, isolation, and quantification of 2'-O-galloylhyperin, providing a practical framework for researchers. By synthesizing data from classical TCM applications to modern mechanistic studies, this guide aims to serve as an authoritative resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction: Bridging Ancient Medicine and Modern Science

For centuries, practitioners of Traditional Chinese Medicine (TCM) have utilized a vast repository of medicinal plants to treat a wide array of ailments.[1][2] Within this botanical pharmacopeia, certain herbs have been prescribed for conditions we now associate with inflammation, oxidative stress, and viral infections.[3][4] Modern analytical techniques have allowed scientists to isolate and identify the specific bioactive compounds responsible for these therapeutic effects. One such molecule of significant interest is 2'-O-galloylhyperin, a flavonoid glycoside that represents a structural and functional fusion of two potent phytochemical moieties: hyperin (quercetin-3-O-galactoside) and a galloyl group.[5][6]

This compound's importance lies in its multifaceted pharmacological profile, which includes robust anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties.[7][8][9] The presence of the galloyl group, in particular, has been shown to enhance the biological activities of catechins and other flavonoids, suggesting it is a critical structural feature for efficacy.[10] This guide provides a technical overview of 2'-O-galloylhyperin, designed to equip researchers and drug development professionals with a thorough understanding of its scientific foundation and therapeutic potential.

Botanical Sources and Physicochemical Characteristics

Prominent Botanical Sources in TCM

2'-O-galloylhyperin is not ubiquitous in the plant kingdom; its presence is concentrated in specific genera that are well-documented in TCM for their therapeutic uses.

  • Pyrola species : Plants of the Pyrola genus, such as Pyrola incarnata and Pyrola calliantha, are primary sources of 2'-O-galloylhyperin.[8][9][11] In TCM, these herbs are often used to treat conditions like rheumatoid arthritis and various types of hemorrhage, aligning with the compound's known anti-inflammatory activity.[8]

  • Desmodium species : Various species within the Desmodium genus, which are used in TCM for treating inflammatory conditions, kidney stones, and hepatitis, have also been identified as sources of this compound.[12][13] The ethnopharmacological use of these plants provides a historical context for the scientifically validated activities of 2'-O-galloylhyperin.[14]

  • Other Sources : The compound has also been reported in plants from the Euphorbia and Acer genera, expanding the list of potential natural sources for its isolation.[15][16]

Physicochemical Properties

A clear understanding of the chemical and physical properties of 2'-O-galloylhyperin is fundamental for its extraction, formulation, and administration.

PropertyValueSource
Molecular Formula C28H24O16[6][15]
Molecular Weight 616.48 g/mol [6][15]
Class Flavonoid Glycoside (Flavonol)[15]
Appearance Typically a yellow or pale-yellow powderN/A
Solubility Soluble in polar organic solvents like methanol and DMSO.[11]N/A

Core Pharmacological Activities and Mechanisms of Action

2'-O-galloylhyperin exerts its therapeutic effects through the modulation of multiple, interconnected signaling pathways. Its activity is largely attributed to its capacity to counteract oxidative stress and inflammation, which are underlying drivers of numerous chronic diseases.[17]

Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. 2'-O-galloylhyperin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[8]

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8]

  • Inhibition of NF-κB Translocation : In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes. 2'-O-galloylhyperin has been shown to block this translocation.[8]

  • Suppression of Pro-inflammatory Cytokines : By inhibiting NF-κB, the compound significantly reduces the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cell lines like RAW 264.7.[7][8]

  • MAPK Pathway Inhibition : It also decreases the activation of Mitogen-Activated Protein Kinases (MAPKs), another crucial pathway in the inflammatory response.[8]

  • SIRT1 Upregulation : 2'-O-galloylhyperin upregulates Sirtuin 1 (SIRT1), a protein that plays a pivotal role in suppressing inflammation by deacetylating and inactivating NF-κB.[8]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response cluster_intervention Intervention Point LPS LPS MAPK MAPK Activation LPS->MAPK NFkB_cyto NF-κB (Cytosol) LPS->NFkB_cyto MAPK->NFkB_cyto activates NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription GH 2'-O-galloylhyperin GH->MAPK Inhibits GH->NFkB_cyto Blocks translocation G Start Dried Plant Material (e.g., Pyrola leaves) Step1 Maceration with Methanol Start->Step1 Extraction Step2 Concentration (Rotary Evaporator) Step1->Step2 Step3 Solvent Partitioning Step2->Step3 Crude Extract Step4 Column Chromatography (Silica Gel / Sephadex) Step3->Step4 Enriched EtOAc Fraction Step5 Preparative HPLC Step4->Step5 Semi-pure Fractions End Pure 2'-O-galloylhyperin Step5->End Purification

Sources

Protocols & Analytical Methods

Method

HPLC method for quantification of 2'-O-galloylhyperin in plant extracts

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2'-O-Galloylhyperin in Plant Extracts Abstract This application note details a robust, validated protocol for the extraction and quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2'-O-Galloylhyperin in Plant Extracts

Abstract This application note details a robust, validated protocol for the extraction and quantification of 2'-O-galloylhyperin (2''-O-galloylhyperin), a bioactive flavonoid glycoside found in Pyrola species (Pyrola incarnata, Pyrola decorata) and Geranium species.[1] The method utilizes Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD), optimized for separation efficiency and peak purity.[1] This guide is designed for analytical chemists and drug development researchers seeking a reproducible workflow for quality control and pharmacokinetic studies.

Introduction

2'-O-galloylhyperin (CAS: 53209-27-1) is a critical bioactive marker exhibiting significant anti-inflammatory, hepatoprotective, and antiviral properties.[1] Structurally, it consists of a hyperin (quercetin-3-O-galactoside) core acylated with a galloyl group at the 2''-position of the sugar moiety.[1][2] This acylation enhances its lipophilicity compared to hyperin, altering its retention behavior and requiring specific chromatographic conditions for resolution.

Accurate quantification is challenging due to the complex matrix of plant extracts (containing structurally similar flavonoids like hyperin, isoquercitrin, and quercitrin) and the potential for hydrolysis of the galloyl ester bond under harsh conditions. This protocol addresses these challenges through a buffered extraction process and an optimized gradient elution system.

Materials and Methods

Reagents and Standards
  • Reference Standard: 2'-O-galloylhyperin (Purity ≥ 98%, HPLC grade).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ[1]·cm).

  • Modifiers: Formic Acid (FA) or Phosphoric Acid (HPLC Grade).[1] Note: Formic acid is preferred for LC-MS compatibility; Phosphoric acid provides sharper peaks for UV-only analysis.[1]

Instrumentation
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm or equivalent).[1] The 5 µm particle size is robust for crude extracts; 1.8-3.5 µm is recommended for UPLC applications.[1]

Experimental Protocol

Standard Preparation
  • Stock Solution: Dissolve 5.0 mg of 2'-O-galloylhyperin in 5.0 mL of Methanol to obtain a 1.0 mg/mL stock. Store at -20°C.

  • Working Standards: Serially dilute the stock with 70% Methanol to generate a calibration curve ranging from 5 µg/mL to 200 µg/mL (e.g., 5, 20, 50, 100, 200 µg/mL).

Sample Preparation (Optimized for Pyrola spp.)
  • Rationale: 70% Ethanol is chosen as the extraction solvent to balance the solubility of the glycoside while minimizing the extraction of non-polar lipids and chlorophyll. Ultrasonic extraction prevents thermal degradation of the heat-sensitive galloyl ester.[1]

  • Pulverization: Grind dried plant material (leaves/stems) to a fine powder (pass through a 60-mesh sieve).

  • Weighing: Accurately weigh 0.5 g of powder into a 50 mL conical tube.

  • Extraction: Add 25 mL of 70% Ethanol (v/v).

  • Sonication: Sonicate for 30 minutes at room temperature (< 40°C).

  • Clarification: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 350 nm (Quantification), 280 nm (Confirmation)

Gradient Elution Profile:

  • 0–8 min: 14% B (Isocratic hold for polar interferences)[1]

  • 8–25 min: 14% → 30% B (Linear gradient for flavonoid glycosides)

  • 25–35 min: 30% → 45% B (Elution of 2'-O-galloylhyperin)

  • 35–40 min: 45% → 95% B (Column wash)[1]

  • 40–45 min: 95% B (Wash)[1]

  • 45–50 min: 14% B (Re-equilibration)

Note: 2'-O-galloylhyperin typically elutes between 28–32 minutes under these conditions, after hyperin and isoquercitrin.[1]

Method Validation (Trustworthiness & Self-Validation)

To ensure the protocol is self-validating, perform the following checks:

  • System Suitability: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. The tailing factor should be between 0.9 and 1.2.

  • Linearity: The calibration curve (5–200 µg/mL) should yield a correlation coefficient (

    
    ) ≥ 0.999.
    
  • Peak Purity (DAD): Use the DAD software to compare spectra at the upslope, apex, and downslope of the 2'-O-galloylhyperin peak.[1] They must match, ensuring no co-eluting impurities.

  • Recovery: Spike a known amount of standard into a pre-analyzed sample. Recovery should fall within 95–105%.[3]

Results & Discussion

Chromatographic Interpretation: Under the prescribed conditions, 2'-O-galloylhyperin is well-resolved from its non-acylated precursor, hyperin.[1]

  • Hyperin (Quercetin-3-O-galactoside): Elutes earlier (~15-20 min) due to higher polarity.[1]

  • 2'-O-galloylhyperin: Elutes later (~30 min) due to the hydrophobic galloyl group.[1]

  • Detection Wavelength: While the galloyl group absorbs strongly at 280 nm, quantifying at 350 nm (Band I of the flavonoid) is recommended to reduce interference from simple phenolic acids and proteins that absorb at 280 nm.

Troubleshooting:

  • Peak Broadening: Often caused by column aging or pH mismatch. Ensure Mobile Phase A is acidified (pH ~2.7 with formic acid).[1]

  • Retention Time Shift: Check column temperature stability. A fluctuation of 1°C can shift retention times by 0.1–0.2 min.

Workflow Visualization

The following diagram illustrates the logical flow from plant material to analytical data.

G cluster_val Quality Control Loop Start Plant Material (Dried Leaves/Stems) Prep Sample Preparation (Pulverize & Weigh 0.5g) Start->Prep Extract Extraction (25mL 70% EtOH, Sonicate 30 min) Prep->Extract Clarify Clarification (Centrifuge 4000rpm, Filter 0.45µm) Extract->Clarify HPLC HPLC Analysis (C18 Column, ACN/Water Gradient) Clarify->HPLC Detect Detection & Analysis (UV 350nm, Peak Integration) HPLC->Detect Validation System Suitability (RSD < 2%, Tailing 0.9-1.2) HPLC->Validation Result Quantification (mg/g Dry Weight) Detect->Result

Figure 1: Step-by-step workflow for the extraction and HPLC quantification of 2'-O-galloylhyperin.

References

  • Wang, P. et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[1][4] Attenuates LPS-Induced Inflammatory Response.[1][4][5] Frontiers in Pharmacology. Available at: [Link]

  • Li, X. et al. (2014). Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species. PLOS ONE. Available at: [Link][1]

  • Ren, Y. et al. (2005). Determination of Flavonoid Glycosides in Pyrola decorata by Reversed-Phase High Performance Liquid Chromatography. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • PubChem. 2''-O-Galloylhyperin Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Application

Protocol for DPPH radical scavenging assay of 2'-O-galloylhyperin

Application Note: High-Precision Protocol for DPPH Radical Scavenging Assay of 2''-O-Galloylhyperin Abstract & Introduction 2''-O-Galloylhyperin is a bioactive flavonoid glycoside predominantly isolated from Pyrola speci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Protocol for DPPH Radical Scavenging Assay of 2''-O-Galloylhyperin

Abstract & Introduction

2''-O-Galloylhyperin is a bioactive flavonoid glycoside predominantly isolated from Pyrola species (e.g., Pyrola incarnata, Pyrola calliantha).[1][2] Structurally, it consists of a hyperin (quercetin-3-O-galactoside) backbone acylated with a galloyl group at the 2''-position of the galactose moiety.[1][2]

This structural modification is critical: the addition of the galloyl group (containing three phenolic hydroxyls) significantly enhances the electron-donating capacity compared to its parent compound, hyperin.[1] Consequently, 2''-O-galloylhyperin exhibits superior antioxidant activity, making it a high-value target for anti-inflammatory and hepatoprotective drug development.[1][2]

The DPPH Assay Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, colorimetric method for evaluating radical scavenging activity.[1][2][3] DPPH[1][2][3][4][5][6][7][8][9]• is a stable, nitrogen-centered free radical with a deep violet color (Absorbance max ~517 nm).[1][2] Upon reduction by an antioxidant (H-atom or electron donor), it converts to the pale yellow hydrazine form.[1][2] The decrease in absorbance is directly proportional to the antioxidant capacity of the analyte.

Materials & Reagents

To ensure assay reproducibility and linearity, use HPLC-grade solvents and high-purity standards.[1][2]

ReagentSpecificationPurpose
2''-O-Galloylhyperin Purity ≥ 98% (HPLC)Target Analyte
DPPH Free Radical, 95%Radical Source
Methanol (MeOH) HPLC GradeSolvent
L-Ascorbic Acid Reference StandardPositive Control
Trolox Water-soluble Vitamin E analogAlternative Control

Equipment:

  • Microplate Reader (capable of measuring Abs at 517 nm).[2]

  • 96-well clear, flat-bottom polystyrene plates.[1][2]

  • Multichannel pipettes.[2][7]

  • Analytical balance (precision 0.01 mg).[2]

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the logical flow of the experiment, emphasizing the critical "Sample Blank" step often overlooked in flavonoid assays.

DPPH_Protocol Start Start: Reagent Preparation Stock Prepare Stock Solutions (Analyte & DPPH in MeOH) Start->Stock Dilution Serial Dilution of Analyte (Range: 1 - 100 µM) Stock->Dilution PlateSetup 96-Well Plate Setup Dilution->PlateSetup TestWell Test Well: 100µL Sample + 100µL DPPH PlateSetup->TestWell ControlWell Control Well: 100µL MeOH + 100µL DPPH PlateSetup->ControlWell BlankWell Sample Blank: 100µL Sample + 100µL MeOH PlateSetup->BlankWell TestWell->BlankWell Corrects for Color Interference Incubate Incubate 30 mins (Dark, Room Temp) TestWell->Incubate ControlWell->Incubate BlankWell->Incubate Measure Measure Absorbance (λ = 517 nm) Incubate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Figure 1: Schematic workflow for the DPPH scavenging assay. Note the inclusion of a Sample Blank to correct for the intrinsic yellow color of 2''-O-galloylhyperin.

Detailed Protocol

Step 1: Preparation of Stock Solutions
  • DPPH Stock (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of Methanol.

    • Critical: Prepare fresh daily. Protect from light using aluminum foil.[2][5] Sonicate to ensure complete dissolution.[2]

  • Analyte Stock (1 mM): Dissolve 0.616 mg of 2''-O-galloylhyperin (MW: 616.48 g/mol ) in 1 mL of Methanol.

    • Note: If solubility is an issue, a small amount of DMSO (<1% final concentration) can be used, but Methanol is preferred to prevent solvent interference.[2]

Step 2: Serial Dilutions

Prepare a concentration series of 2''-O-galloylhyperin in Methanol.

  • Recommended Range: 1.0 µM to 50 µM .[2]

  • Why this range? The reported IC50 of 2''-O-galloylhyperin is approximately 3.0 µM [1].[1][2] A range of 1–50 µM ensures the sigmoidal curve is fully captured.

Step 3: Assay Procedure (96-Well Plate Format)

Pipette the following into the wells. Perform all measurements in triplicate.

Well TypeSample Solution (µL)DPPH Solution (µL)Methanol (µL)Purpose
Test Sample (

)
1001000Measures scavenging activity
Control (

)
0100100Max radical absorbance (0% inhibition)
Sample Blank (

)
1000100Corrects for compound's intrinsic color
  • Mixing: Shake the plate gently for 30 seconds.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

    • Expert Insight: Flavonoids with galloyl groups are fast-reacting (kinetic equilibrium is usually reached < 10 mins), but 30 mins is the standardized endpoint to allow slower reactions to complete.[1][2]

Step 4: Measurement

Measure absorbance at 517 nm using a microplate reader.[2]

Data Analysis & Calculation

Calculation of % Inhibition

The scavenging activity is calculated using the formula:



  • 
    : Absorbance of DPPH + Methanol[2]
    
  • 
    : Absorbance of DPPH + Analyte
    
  • 
    : Absorbance of Analyte + Methanol (Correction factor)
    
Determination of IC50
  • Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .[1][2]

  • Use non-linear regression (Log(inhibitor) vs. normalized response -- Variable slope) to fit the curve.[2]

  • The IC50 is the concentration required to scavenge 50% of the DPPH radicals.

Expected Results:

  • 2''-O-Galloylhyperin: IC50 ≈ 3.0 ± 0.5 µM.[1][2]

  • Hyperin (Parent): IC50 ≈ 6–10 µM (Less potent).[1][2]

  • Ascorbic Acid (Control): IC50 ≈ 10–15 µM (Depending on conditions).[1][2]

Method Validation & Troubleshooting (Expert Insights)

1. Intrinsic Color Interference (The "Yellow" Problem):

  • Issue: 2''-O-galloylhyperin is a yellow powder and forms a yellow solution.[1][2] DPPH reduction also produces a yellow product.[2][3][4]

  • Solution: At high concentrations (>100 µM), the compound's yellow color absorbs slightly at 517 nm, potentially masking the reduction of DPPH (underestimating activity).[2] The Sample Blank (

    
    )  step subtracts this interference, ensuring the drop in absorbance is solely due to radical scavenging.[2]
    

2. Solvent Effects:

  • Choice: Methanol is the standard solvent. Ethanol can be used for "green" chemistry but may slightly alter the IC50 values due to differences in hydrogen bond donating capacity (solvatochromic effects).[2] Stick to Methanol for comparison with literature [1].

3. Stability:

  • The galloyl ester bond is susceptible to hydrolysis in basic conditions or high heat. Store stock solutions at -20°C. Perform the assay at neutral pH (unbuffered methanol is ideal).

4. Structure-Activity Relationship (SAR):

  • The high potency of 2''-O-galloylhyperin is attributed to the galloyl moiety .[1][2] The three adjacent hydroxyl groups (pyrogallol moiety) on the galloyl ring facilitate rapid electron transfer (SET mechanism) and hydrogen atom transfer (HAT), stabilizing the resulting phenoxy radical via resonance.[2]

References

  • Wang, P., et al. (2017).[2][10] Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway.[1][2][10] Food and Chemical Toxicology, 102, 129-142.[1][2][10] Retrieved from [Link]

  • Chen, B., et al. (2019).[2] Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275.[2][11] Retrieved from [Link][1][2]

  • Molyneux, P. (2004).[2] The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[3][4][5][6][7][9] Songklanakarin Journal of Science and Technology, 26(2), 211-219.[1][2] (Seminal protocol reference).

Sources

Method

ABTS assay protocol for measuring antioxidant capacity of 2'-O-galloylhyperin

Application Note & Protocol Measuring the Antioxidant Capacity of 2'-O-galloylhyperin Using the ABTS Decolorization Assay Introduction: The Principle and Significance of the ABTS Assay The 2,2'-azino-bis(3-ethylbenzothia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Measuring the Antioxidant Capacity of 2'-O-galloylhyperin Using the ABTS Decolorization Assay

Introduction: The Principle and Significance of the ABTS Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is a widely adopted method for determining the total antioxidant capacity of various substances.[1] This spectrophotometric technique is based on a decolorization principle, making it a robust and versatile tool for researchers. The assay's core mechanism involves the generation of a stable, blue-green radical cation, ABTS•+.[2] When an antioxidant compound, such as 2'-O-galloylhyperin, is introduced, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in the solution's color intensity.[3][4] This change in absorbance is directly proportional to the antioxidant's concentration and potency.[3]

A key advantage of the ABTS assay is that the radical is pre-formed before the antioxidant is added, ensuring a direct reaction and avoiding the complexities of competing reactions that can occur in other methods.[5] Furthermore, the ABTS radical is soluble in both aqueous and organic solvents and is not affected by pH in the same way as other radicals, allowing for the analysis of both hydrophilic and lipophilic compounds over a wide pH range.[2][4] The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog, providing a standardized benchmark.[6][7]

Spotlight on 2'-O-galloylhyperin: A Potent Natural Flavonoid

2''-O-galloylhyperin is a natural flavonoid renowned for its diverse biological activities, including significant antioxidant properties.[8] As a polyphenolic compound, its structure, featuring multiple hydroxyl groups, makes it an effective free radical scavenger.[9][10] Studies have demonstrated its capacity to scavenge radicals like DPPH and ABTS, with reported IC50 values of 3 µM and 3.5 µM for DPPH and ABTS radicals, respectively.[8] The galloyl moiety attached to the hyperin structure is believed to significantly contribute to this high antioxidant activity.[11] This protocol provides a detailed methodology to precisely quantify the antioxidant capacity of 2'-O-galloylhyperin, enabling researchers to standardize its evaluation for drug development and functional food applications.

Underlying Chemical Mechanism

The ABTS assay operates on a straightforward redox reaction. Initially, ABTS is oxidized by a strong oxidizing agent, typically potassium persulfate (K₂S₂O₈), to generate the stable ABTS•+ radical cation.[12] This radical has a characteristic blue-green color with maximum absorbance at several wavelengths, most reliably at 734 nm to minimize interference from sample color.[4][12][13] When an antioxidant (AH), such as 2'-O-galloylhyperin, is added, it reduces the radical cation back to the colorless neutral form of ABTS.[4] This reaction can proceed through a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism.[2][14][15]

Caption: Chemical principle of the ABTS assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput screening.

Required Materials and Equipment
  • Reagents:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate (K₂S₂O₈)

    • 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

    • 2'-O-galloylhyperin (Test Compound)

    • Ethanol (or Phosphate-Buffered Saline, PBS, pH 7.4)

    • Ultrapure water

  • Equipment:

    • Microplate reader capable of measuring absorbance at 734 nm

    • 96-well clear flat-bottom microplates

    • Calibrated single and multichannel micropipettes

    • Vortex mixer

    • Analytical balance

    • Amber glass bottles or foil-wrapped containers

Reagent Preparation

Scientist's Note: The ABTS•+ radical is light-sensitive. All preparations and storage of the radical solution should be performed in amber bottles or containers wrapped in aluminum foil to prevent degradation.

  • 7 mM ABTS Stock Solution:

    • Accurately weigh 38.4 mg of ABTS powder.

    • Dissolve it in 10 mL of ultrapure water.

    • Mix thoroughly until fully dissolved. This solution should be stored at 4°C in the dark.

  • 2.45 mM Potassium Persulfate Solution:

    • Accurately weigh 6.6 mg of potassium persulfate.

    • Dissolve it in 10 mL of ultrapure water.

    • Mix thoroughly. This solution should be prepared fresh before use.

  • ABTS•+ Radical Cation Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][16] This incubation period is critical for the complete generation of the radical cation.[4]

    • Before the assay, dilute the resulting dark blue-green solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][16] This normalization step is crucial for assay reproducibility.

  • Trolox Standard Solutions:

    • Prepare a 1 mM stock solution of Trolox in ethanol.

    • Perform serial dilutions to create a range of standard concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µM).

  • 2'-O-galloylhyperin Sample Solutions:

    • Prepare a stock solution of 2'-O-galloylhyperin in a suitable solvent (e.g., ethanol or DMSO).

    • Perform serial dilutions to create a range of test concentrations to determine the IC50 value.

Assay Workflow

Caption: High-level experimental workflow for the ABTS assay.

Microplate Assay Protocol
  • Plate Layout: Designate wells for the blank (solvent only), Trolox standards, and 2'-O-galloylhyperin samples. It is recommended to run all samples in triplicate.

  • Pipetting: Add 20 µL of the blank, each Trolox standard, and each 2'-O-galloylhyperin sample concentration into the appropriate wells of the 96-well plate.

  • Reaction Initiation: Add 180 µL of the normalized ABTS•+ working solution to all wells.

  • Incubation: Mix the plate on a shaker for 1 minute and then incubate for a defined period (e.g., 6 minutes) at room temperature in the dark. Scientist's Note: The reaction kinetics can vary between antioxidants. While a 6-minute endpoint is common, it may be beneficial to perform a kinetic read to determine the optimal reaction time for 2'-O-galloylhyperin.

  • Absorbance Reading: Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis and Interpretation

Summary of Key Protocol Parameters
ParameterValue/RecommendationRationale
Wavelength 734 nmMinimizes interference from sample color and turbidity.[12][13]
ABTS•+ Absorbance 0.70 ± 0.02Ensures a consistent starting radical concentration for reproducibility.[16]
Sample Volume 20 µLStandard volume for microplate assays.
ABTS•+ Volume 180 µLProvides a 1:10 sample-to-reagent ratio.
Incubation Time 6 minutes (can be optimized)Allows for sufficient reaction time for many antioxidants.
Temperature Room TemperatureConvenient and generally sufficient for the reaction.
Standard TroloxProvides a standardized reference for expressing antioxidant capacity.[6]
Calculations
  • Percentage Inhibition: Calculate the radical scavenging activity for each sample concentration using the following formula:

    % Inhibition = [ (Absblank - Abssample) / Absblank ] x 100

    • Absblank: Absorbance of the control (solvent + ABTS•+).

    • Abssample: Absorbance of the antioxidant sample + ABTS•+.

  • Standard Curve: Plot the percentage inhibition for the Trolox standards against their corresponding concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Trolox Equivalent Antioxidant Capacity (TEAC):

    • Using the % inhibition calculated for your 2'-O-galloylhyperin sample, determine its equivalent concentration of Trolox using the standard curve equation.

    • The TEAC value is then calculated as the ratio of the molar concentration of a Trolox solution to the molar concentration of the 2'-O-galloylhyperin solution that produces the same percentage inhibition.

    TEAC = (Trolox Concentration (µM) from curve) / (Sample Concentration (µM))

The final result expresses the antioxidant capacity of 2'-O-galloylhyperin in terms of Trolox equivalents. A higher TEAC value indicates a stronger antioxidant capacity.

References

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • ABTS radical cation decolorization assay: Significance and symbolism. (2026, January 11). Medical V-Search.
  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Antioxidant activity applying an improved ABTS radical cation decolorization assay. (n.d.). Europe PMC. Retrieved February 4, 2026, from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • ABTS Radical Scavenging Assay | - YouTube. (2021, May 18). YouTube. Retrieved February 4, 2026, from [Link]

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. (2021, July 25). YouTube. Retrieved February 4, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • (PDF) ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020, February 5). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - Frontiers. (n.d.). Frontiers. Retrieved February 4, 2026, from [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6). MDPI. Retrieved February 4, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). G-Biosciences. Retrieved February 4, 2026, from [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio. Retrieved February 4, 2026, from [Link]

  • How do I prepare my ABTS for antioxidant capacity? - ResearchGate. (2020, September 25). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway - PubMed. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.. Retrieved February 4, 2026, from [Link]

  • Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved February 4, 2026, from [Link]

  • Total antioxidant capacity(T-AOC) Assay Kit - Frontiers. (n.d.). Frontiers. Retrieved February 4, 2026, from [Link]

  • A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - NIH. (2024, November 18). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b)... - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: 2'-O-galloylhyperin in High-Performance Cosmetic and Nutraceutical Formulations

Prepared by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 2'-O-galloylhyperin, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 2'-O-galloylhyperin, a potent flavonoid glycoside, in the development of advanced cosmetic and nutraceutical products. 2'-O-galloylhyperin, isolated from sources like Pyrola incarnata, exhibits remarkable antioxidant and anti-inflammatory properties, making it a prime candidate for next-generation health and wellness solutions.[1][2] This guide delves into the scientific rationale for its use, presents detailed formulation protocols, and outlines robust methodologies for efficacy and stability testing. The causality behind experimental choices is emphasized to empower developers to innovate beyond the provided frameworks.

Introduction to 2'-O-galloylhyperin

2'-O-galloylhyperin is a natural phenolic compound belonging to the flavonoid class, specifically a galloylated flavonol glycoside.[2][3] Its unique structure, combining the features of hyperin with a gallic acid moiety, is responsible for its potent biological activities.[4] Its primary value in cosmetic and nutraceutical applications stems from its dual-action capability to both neutralize existing oxidative threats and modulate the cellular pathways responsible for inflammation and antioxidant defense.[5][6]

Physicochemical Properties

A thorough understanding of the molecule's properties is critical for successful formulation design.

PropertyValueSource
Synonyms Hyperin-2''-Gallate[1]
CAS Number 53209-27-1[7]
Molecular Formula C₂₈H₂₄O₁₆[1][3]
Molecular Weight 616.5 g/mol [3]
Appearance Light yellow crystalline solid[1][2]
Solubility DMSO: ~30 mg/mLEthanol: ~30 mg/mLDMF: ~30 mg/mLWater: Poor[1][2]
Stability Stable for ≥ 4 years when stored at -20°C as a solid[1]

Scientific Rationale & Core Mechanisms of Action

The efficacy of 2'-O-galloylhyperin is grounded in its ability to intervene in key biological pathways implicated in aging and cellular damage.

A Dual-Pronged Antioxidant Strategy

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a primary driver of skin aging and systemic cellular decline.[8][9] 2'-O-galloylhyperin combats this through two distinct mechanisms:

  • Direct Radical Scavenging: The molecule's polyphenolic structure allows it to directly donate electrons to neutralize harmful free radicals, such as DPPH and ABTS, with high efficiency (IC₅₀ values in the low micromolar range).[1]

  • Upregulation of Endogenous Defenses: More significantly, it activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[6] Nrf2 is a master transcription factor that, when activated, translocates to the nucleus and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[6][9] This provides long-lasting, amplified protection against oxidative insults.

Nrf2_Activation_Pathway cluster_nucleus Cellular Nucleus ROS Oxidative Stress (e.g., UV, Pollution) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Induces Dissociation GH 2'-O-galloylhyperin GH->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Enzymes Protective Proteins (SOD, GSH-Px, HO-1) ARE->Enzymes Upregulates Transcription

Caption: Nrf2 Antioxidant Pathway Activation by 2'-O-galloylhyperin.

Potent Anti-inflammatory Modulation

Chronic, low-grade inflammation is a key contributor to skin sensitivity, premature aging ("inflammaging"), and various systemic health issues.[10] 2'-O-galloylhyperin demonstrates profound anti-inflammatory effects by inhibiting major pro-inflammatory signaling cascades. In studies using lipopolysaccharide (LPS) to induce an inflammatory response, it has been shown to suppress the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[6] This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, calming inflammatory processes at the molecular level.[1][6]

Inflammatory_Pathway_Inhibition LPS Inflammatory Stimulus (e.g., LPS, Irritants) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Promotes Transcription NFkB->Cytokines Promotes Transcription GH 2'-O-galloylhyperin GH->MAPK INHIBITS GH->NFkB INHIBITS Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Inhibition of NF-κB and MAPK Inflammatory Pathways.

Application in Cosmetic Formulations

The potent biological activities of 2'-O-galloylhyperin translate directly to high-value cosmetic claims.

Target Claims & Substantiation
  • Anti-Aging/Anti-Wrinkle: By inhibiting elastase and collagenase (enzymes that degrade the dermal matrix) and protecting existing collagen from oxidative damage.[8][11]

  • Soothing & Redness Reduction: By suppressing inflammatory pathways, making it ideal for sensitive or compromised skin.[6]

  • Skin Brightening: By reducing inflammation-induced post-inflammatory hyperpigmentation (PIH) and potentially inhibiting tyrosinase activity.

  • Environmental Shield: By neutralizing free radicals generated by UV and pollution exposure, and boosting the skin's own antioxidant defenses.[12][13]

Formulation Considerations & Strategy

The primary challenge with flavonoids is their poor water solubility and potential for oxidation in aqueous systems.[14]

  • Causality of Solvent Choice: To incorporate 2'-O-galloylhyperin into the aqueous phase of a formulation, a co-solvent system is essential. Glycols like Propanediol 1,3 or Pentylene Glycol are superior choices to ethanol. They are less irritating, act as humectants, and can enhance the penetration of the active. The active should be pre-dispersed in the glycol before addition to the water phase.

  • Rationale for Emulsion Systems: An oil-in-water (O/W) emulsion (e.g., serum or light cream) is the ideal delivery vehicle. Encapsulating the oil phase within a continuous water phase provides a pleasant skin feel. More importantly, some flavonoids can orient themselves at the oil-water interface, which can help stabilize the emulsion and protect the lipid phase from oxidation.[15][16]

  • pH and Stability: The formulation's final pH should be maintained between 5.0 and 6.0 . This range is close to the skin's natural pH and helps maintain the stability of many phenolic compounds.

  • Antioxidant Synergy: Including a chelating agent like Disodium EDTA is critical. It sequesters metal ions that can catalyze the oxidation of the flavonoid.[17] Adding a network antioxidant like Tocopherol (Vitamin E) to the oil phase provides comprehensive protection.

  • Recommended Use Level: Based on its high potency, a use level of 0.2% to 1.0% is recommended for cosmetic formulations.

Protocol: Preparation of a High-Performance O/W Anti-Aging Serum

This protocol describes the creation of a stable, aesthetically pleasing serum designed to deliver 2'-O-galloylhyperin effectively.

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventto 100
A GlycerinHumectant3.00
A Disodium EDTAChelating Agent0.10
B PropanediolSolvent, Humectant5.00
B 2'-O-galloylhyperin Active Ingredient 0.50
B Xanthan GumThickener0.30
C Caprylic/Capric TriglycerideEmollient4.00
C SqualaneEmollient2.00
C Cetearyl Olivate, Sorbitan OlivateO/W Emulsifier3.00
C TocopherolAntioxidant0.20
D Phenoxyethanol, EthylhexylglycerinPreservative1.00
D Sodium Hydroxide (10% solution)pH Adjusterq.s.

Methodology:

  • Phase A Preparation: In the main vessel, combine Deionized Water, Glycerin, and Disodium EDTA. Begin propeller mixing and heat to 75°C.

  • Phase B Preparation (The Active Slurry): In a separate vessel, combine Propanediol and 2'-O-galloylhyperin. Mix until a uniform dispersion is achieved. Add Xanthan Gum and mix until fully wetted and a smooth slurry is formed. Causality: This prevents the gum from clumping when added to the water phase and ensures the active is properly dispersed.

  • Phase C Preparation: In a third vessel, combine all Phase C ingredients. Heat to 75°C while mixing until all solids are melted and the phase is uniform.

  • Emulsification: Once both Phase A and Phase C are at 75°C, slowly add Phase C to Phase A under vigorous propeller mixing. Once the addition is complete, switch to a homogenizer and homogenize at 5000-8000 RPM for 3-5 minutes to form a fine, uniform emulsion.

  • Gelling and Cooling: Add the Phase B slurry to the main batch while still hot and mixing. The heat will help the Xanthan Gum hydrate and thicken the emulsion. Switch back to propeller mixing and begin cooling the batch.

  • Cool Down & Final Additions: Once the batch has cooled to below 40°C, add the Phase D ingredients (preservative).

  • Final Adjustments: Check the pH and adjust to 5.0-6.0 using the Sodium Hydroxide solution if necessary. Continue mixing until the batch is uniform and cool.

Protocol: Cosmetic Formulation Stability Testing

Stability testing is non-negotiable to ensure product safety, efficacy, and shelf-life.[18][19]

Caption: Workflow for Cosmetic Formulation Stability Assessment.

Methodology:

  • Initial Analysis (T=0): Record baseline measurements for appearance, color, odor, pH, viscosity, and concentration of 2'-O-galloylhyperin (via HPLC).

  • Accelerated Stability: Store samples at 40°C / 75% RH. Test at 1, 2, and 3-month intervals. Any significant change (e.g., >10% loss of active, phase separation) indicates a potential stability issue.

  • Freeze-Thaw Cycling: Subject samples to three cycles of 24 hours at -10°C followed by 24 hours at 25°C. Check for phase separation or crystallization after the final cycle. This tests emulsion integrity under temperature stress.

  • Centrifugation: Centrifuge a sample at 3000 RPM for 30 minutes. Any separation indicates poor emulsion stability.

Application in Nutraceutical Formulations

For "beauty from within" and systemic health, 2'-O-galloylhyperin can be formulated into oral supplements.[12]

Target Claims & Substantiation
  • Skin Health & Radiance: Supports the skin's antioxidant defenses from within.[12]

  • Systemic Antioxidant Support: Helps mitigate systemic oxidative stress.

  • Supports a Healthy Inflammatory Response: Aids in maintaining a balanced inflammatory state throughout the body.

Formulation Considerations
  • Bioavailability: Oral bioavailability is a key hurdle for many polyphenols.[8] Formulation strategies can include:

    • Encapsulation: Using lipid-based carriers or microencapsulation to protect the active from degradation in the gut and enhance absorption.

    • Excipient Choice: Including absorption enhancers (e.g., piperine), though this requires careful safety and regulatory consideration.

  • Dosage Form: Two-piece hard-shell capsules are the most straightforward delivery system for a dry powder blend.

Protocol: Preparation of a Dry Powder Blend for Capsules

Objective: To create a homogenous powder blend suitable for encapsulation.

IngredientFunction% w/w
2'-O-galloylhyperin (10% extract) Active Ingredient 50.00
Microcrystalline CelluloseFiller, Binder48.00
Silicon DioxideGlidant (Flow Agent)1.00
Magnesium StearateLubricant1.00

Methodology:

  • Sieving: Pass all ingredients through a 20-mesh sieve to break up any agglomerates.

  • Geometric Dilution: a. Blend the 2'-O-galloylhyperin with an equal amount of Microcrystalline Cellulose in a V-blender for 5 minutes. b. Add the remaining Microcrystalline Cellulose and the Silicon Dioxide. Blend for 15 minutes. Causality: This multi-step process ensures that the low-concentration active ingredient is uniformly distributed throughout the larger volume of excipients.

  • Lubrication: Add the Magnesium Stearate and blend for a final 3 minutes. Causality: Over-blending with a lubricant can negatively impact powder flow and dissolution; hence, it is added last for a short duration.

  • Encapsulation: Transfer the final blend to an automated or semi-automated capsule filling machine.

Efficacy and Safety Evaluation Protocols

All claims must be supported by robust scientific data.[20] The following protocols provide a framework for in vitro validation.

Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

Principle: This assay measures the ability of a compound to scavenge the stable DPPH radical, which is monitored by a decrease in absorbance at 517 nm.

Methodology:

  • Prepare a stock solution of 2'-O-galloylhyperin in methanol (e.g., 1 mg/mL).

  • Create a serial dilution of the stock solution to yield concentrations from ~1 to 100 µg/mL.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution to triplicate wells.

  • Include a control (100 µL methanol + 100 µL DPPH) and a blank (100 µL sample + 100 µL methanol).

  • Incubate in the dark for 30 minutes at room temperature.

  • Read absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Protocol: In Vitro Anti-inflammatory Activity (Macrophage Assay)

Principle: This assay measures the ability of a compound to reduce the secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.[6]

Methodology:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of 2'-O-galloylhyperin (dissolved in DMSO and diluted in media) for 2 hours.

  • Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • A significant reduction in TNF-α levels compared to the LPS-only control indicates anti-inflammatory activity.

Safety Evaluation: Non-Animal Alternatives

For cosmetic applications, safety must be demonstrated using validated non-animal methods.

  • Skin Irritation: Utilize the Reconstructed Human Epidermis Test (OECD TG 439). The test material is applied topically to a 3D model of human skin. Irritation potential is determined by measuring cell viability via an MTT assay.[21]

  • Eye Irritation: Utilize the Reconstructed Human Cornea-like Epithelium Test (OECD TG 492). This method uses a 3D corneal model to assess the potential for eye damage, again based on cell viability.[21]

Conclusion

2'-O-galloylhyperin is a scientifically compelling, multi-functional active ingredient with significant potential in the cosmetic and nutraceutical markets. Its well-documented antioxidant and anti-inflammatory mechanisms provide a strong basis for a variety of high-performance claims, from anti-aging and skin soothing to systemic wellness. Successful product development hinges on overcoming formulation challenges related to solubility and stability through intelligent delivery system design and the application of rigorous, validated testing protocols as outlined in this guide.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453359, 2''-O-Galloylhyperin. Retrieved from [Link]

  • Gao, R., et al. (2024). Beneficial effects of proanthocyanidins on skin aging: a review. Frontiers in Nutrition. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2”-O-Galloylhyperin. Retrieved from [Link]

  • Biopurify Phytochemicals. (n.d.). 2''-O-Galloylhyperin. Retrieved from [Link]

  • Singh, B., et al. (2023). A Review on the Stability Challenges of Advanced Biologic Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • El-Saadony, M. T., et al. (2023). The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases. Phytotherapy Research. Retrieved from [Link]

  • Nobile, V., et al. (2021). Antioxidant and reduced skin-ageing effects of a polyphenol-enriched dietary supplement in response to air pollution. Food & Nutrition Research. Retrieved from [Link]

  • Wang, P., et al. (2019). 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. International Immunopharmacology. Retrieved from [Link]

  • Panzella, L., & Moccia, F. (2022). Plant-Derived Antioxidants: Significance in Skin Health and the Ageing Process. Plants. Retrieved from [Link]

  • L'Oreal. (2019). Methods of making and using compositions comprising flavonoids. Google Patents.
  • Chen, B., et al. (2019). Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b). ResearchGate. Retrieved from [Link]

  • Abosabaa, S. A., et al. (2023). The Promising Role of Polyphenols in Skin Disorders. Pharmaceuticals. Retrieved from [Link]

  • Michalak, M. (2021). Bioactive Compounds for Skin Health: A Review. Nutrients. Retrieved from [Link]

  • Akhtar, M. (2015). Encapsulation of flavonoid in multiple emulsion using spinning disc reactor technology. ResearchGate. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). CosmeticLAB for the Skin Care - in vitro and in vivo testing. Retrieved from [Link]

  • Zhai, X., et al. (2017). Particle-Stabilizing Effects of Flavonoids at the Oil−Water Interface. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Hong, K. B., et al. (2022). Prebiotic Oligosaccharides in Skin Health: Benefits, Mechanisms, and Cosmetic Applications. Molecules. Retrieved from [Link]

  • Mukherjee, P. K., et al. (2011). In vitro techniques to assess the proficiency of skin care cosmetic formulations. Pharmacognosy Reviews. Retrieved from [Link]

  • Correa-Paz, C., et al. (2023). Role of Polyphenols in Dermatological Diseases: Exploring Pharmacotherapeutic Mechanisms and Clinical Implications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Singh, B., et al. (2023). A Review on the Stability Challenges of Advanced Biologic Therapeutics. ResearchGate. Retrieved from [Link]

  • Pinto, D., et al. (2024). Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. Preprints.org. Retrieved from [Link]

  • Wang, J., et al. (2022). Effects of Natural Polyphenols on Skin and Hair Health: A Review. Molecules. Retrieved from [Link]

  • Lim, H., et al. (2017). Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala. Molecules. Retrieved from [Link]

  • QACS Lab. (n.d.). In Vitro Testing services. Retrieved from [Link]

  • Costa, C., et al. (2023). Emulsion-Based Delivery Systems to Enhance the Functionality of Bioactive Compounds: Towards the Use of Ingredients from Natural, Sustainable Sources. Foods. Retrieved from [Link]

  • Theil, K., et al. (2022). Lutein Exerts Antioxidant and Anti-Inflammatory Effects and Influences Iron Utilization of BV-2 Microglia. International Journal of Molecular Sciences. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Testing in Cosmetics: Pros and Cons. Retrieved from [Link]

  • Michalak, M. (2015). Influence of Polyphenols on the Physiological Processes in the Skin. ResearchGate. Retrieved from [Link]

  • Oregon State University, Linus Pauling Institute. (n.d.). Flavonoids and Skin Health. Retrieved from [Link]

  • Papaloukas, G., et al. (2022). Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. Antioxidants. Retrieved from [Link]

  • Lim, H., et al. (2017). Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala. PMC. Retrieved from [Link]

  • Pinto, D., et al. (2024). Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. PMC. Retrieved from [Link]

  • Singh, B., et al. (2023). A Review on the Stability Challenges of Advanced Biologic Therapeutics. PMC. Retrieved from [Link]

  • Food Navigator. (2017). Flavonoids may act as emulsion stabilisers: Study. Retrieved from [Link]

  • Das, A. K., et al. (2023). Innovations and stability challenges in food emulsions. RSC Publishing. Retrieved from [Link]

  • Koláčková, M., et al. (2020). Hop By-Products: Pharmacological Activities and Potential Application as Cosmetics. Molecules. Retrieved from [Link]

  • Alcyomics. (n.d.). Cosmetics Ingredients - Non-artificial human in vitro skin tests. Retrieved from [Link]

  • Trupei, A., et al. (2021). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Antioxidants. Retrieved from [Link]

  • Li, Y., et al. (2022). Antioxidant and Anti-Inflammatory Activities of Safflower (Carthamus tinctorius L.) Honey Extract. Antioxidants. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing extraction of 2'-O-galloylhyperin from Pyrola leaves

Technical Guide: Optimization & Troubleshooting for 2'-O-galloylhyperin Current Status: Operational Operator: Senior Application Scientist Subject: Pyrola species (Wintergreen) Extraction Protocols Target Analyte: 2'-O-g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization & Troubleshooting for 2'-O-galloylhyperin

Current Status: Operational Operator: Senior Application Scientist Subject: Pyrola species (Wintergreen) Extraction Protocols Target Analyte: 2'-O-galloylhyperin (Synonym: 2''-O-galloylhyperin)

Core Directive & Scope

Welcome to the technical support interface for Pyrola bio-actives. This guide is not a generic SOP; it is a troubleshooting and optimization engine designed for researchers encountering low yields, degradation, or co-elution issues with 2'-O-galloylhyperin .

The Chemical Challenge: 2'-O-galloylhyperin is a flavonoid glycoside (hyperin) esterified with a gallic acid moiety. This structure presents a specific paradox:

  • Polarity: It is moderately polar, requiring aqueous-organic mixtures.

  • Stability: The ester bond connecting the galloyl group to the sugar (galactose) is thermally labile and susceptible to hydrolysis in alkaline conditions or prolonged high-heat reflux.

Pre-Extraction & Solvent Chemistry

FAQ: Why are my crude yields high, but 2'-O-galloylhyperin recovery is low?

Diagnosis: You are likely using a solvent system that maximizes total mass (sugars, pectins, tannins) rather than target selectivity.

Technical Insight: Many standard protocols for flavonoids suggest 70-80% ethanol. However, for Pyrola incarnata or Pyrola calliantha, empirical data indicates that 2'-O-galloylhyperin peaks at slightly more aqueous concentrations due to the sugar moiety's hydrophilicity.

Optimized Protocol:

  • Solvent: 55% - 60% Ethanol (v/v) in water.

  • pH Modifier: Acidify solvent with 0.1% Formic Acid.

    • Reasoning: This stabilizes the phenolic hydroxyl groups and prevents the oxidation of the galloyl moiety during extraction.

  • Solid-Liquid Ratio: 1:30 (g/mL).[1]

Advanced Option: Deep Eutectic Solvents (DES)

For labs moving away from organic solvents, a specific DES system has shown superior extractability for this compound compared to methanol/ethanol.

  • Composition: Choline Chloride : 1,4-Butanediol (1:4 molar ratio) with 30% water.[2]

  • Performance: Can reach yields of ~4.9 mg/g, comparable to or exceeding optimized ethanol extraction.[3][4]

Extraction Methodologies (The Core)

FAQ: Reflux vs. Ultrasound (UAE) - Which is superior for this compound?

Recommendation: Ultrasound-Assisted Extraction (UAE) or Negative Pressure Cavitation (NPC) . Avoid prolonged Reflux.

The Causality: Reflux maintains high temperatures (approx. 80°C+ for ethanol/water) for hours. This thermal stress promotes the hydrolysis of the ester bond, converting 2'-O-galloylhyperin back into Hyperin and Gallic Acid. UAE utilizes acoustic cavitation to disrupt cell walls at lower temperatures.

Validated UAE Protocol
  • Equipment: Ultrasonic bath or Probe (Probe is preferred for intensity control).

  • Power Density: 300W - 500W (or 40 kHz frequency).

  • Temperature: Strictly < 50°C .

  • Time: 30 - 45 minutes. (Yields plateau after 45 min; degradation risk increases).

  • Self-Validation: If your HPLC shows a rising "Hyperin" peak and a shrinking "2'-O-galloylhyperin" peak over time, your temperature is too high.

Visualization: Extraction Logic Flow

The following diagram illustrates the decision matrix for selecting the extraction method based on lab capabilities and yield requirements.

ExtractionWorkflow RawMaterial Pyrola Leaves (Dried/Ground) SolventSelect Solvent Selection: 55-60% Ethanol (pH < 6.0) RawMaterial->SolventSelect MethodChoice Select Method SolventSelect->MethodChoice Reflux Reflux Extraction (>70°C, 2hr) MethodChoice->Reflux Traditional UAE Ultrasound (UAE) (<50°C, 30-45min) MethodChoice->UAE Recommended NPC Neg. Pressure Cavitation (Advanced, High Yield) MethodChoice->NPC Optimized ResultBad Risk: Hydrolysis (High Hyperin, Low Target) Reflux->ResultBad ResultGood High Target Retention (~4.8 mg/g) UAE->ResultGood NPC->ResultGood

Caption: Decision workflow for maximizing 2'-O-galloylhyperin integrity. Green paths indicate optimized protocols.

Purification & Enrichment[1]

FAQ: How do I remove sugars and chlorophyll without losing the target?

Solution: Macroporous Resin Chromatography.[2] Crude extracts of Pyrola are rich in free sugars. Liquid-liquid extraction (e.g., Ethyl Acetate) is often inefficient for glycosides.

Protocol:

  • Resin Selection: D101 or AB-8 . (Non-polar to weakly polar copolymer styrene).

  • Loading: Dilute crude extract with water to < 10% ethanol content. Load onto the column.[5]

  • Washing: Elute with Distilled Water (3-5 Bed Volumes) to remove sugars, proteins, and salts.

  • Elution: Elute target with 40-50% Ethanol .

    • Note: Higher concentrations (70-90%) will elute chlorophyll and highly non-polar aglycones, which we want to leave behind.

Analytical Troubleshooting (HPLC)

FAQ: My HPLC peaks are tailing or splitting.

Diagnosis: Silanol interactions or ionization of the galloyl group. The galloyl moiety has three adjacent hydroxyl groups. At neutral pH, these can ionize, causing interaction with the silica support of the C18 column, leading to peak tailing.

Optimized HPLC Method:

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 5µm, 4.6 x 250mm
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-25% B (0-15 min), 25-40% B (15-30 min)
Flow Rate 1.0 mL/min
Wavelength 360 nm (Band I of flavonoids) or 280 nm (Galloyl absorption)
Temperature 30°C
Visualization: HPLC Troubleshooting Tree

HPLCTrouble Problem HPLC Issue Detected SplitPeak Peak Splitting? Problem->SplitPeak Tailing Peak Tailing? Problem->Tailing GhostPeak Ghost Peaks? Problem->GhostPeak Action1 Check Sample Solvent (Must match Mobile Phase) SplitPeak->Action1 Action2 Add Acid Modifier (0.1% H3PO4) Tailing->Action2 Action3 Extend Wash Step (Late eluting tannins) GhostPeak->Action3

Caption: Diagnostic logic for common chromatographic issues with galloylated flavonoids.

References & Authority

The protocols defined above are grounded in comparative studies of Pyrola phytochemistry and modern extraction kinetics.

  • Wang, Y., et al. (2015). Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch.[4][6] rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity.[3][4][6][7][8] Food Chemistry.[6][7][8] Link

    • Relevance: Establishes the 55% Ethanol and Negative Pressure Cavitation standards.

  • Yao, X., et al. (2015). Preparation and determination of phenolic compounds from Pyrola incarnata Fisch.[2] with a green polyols based-deep eutectic solvent.[2] Separation and Purification Technology.[8] Link

    • Relevance: Source for the Choline Chloride/1,4-Butanediol DES protocol.

  • Li, K., et al. (2006). Determination of Flavonoid Glycosides in Pyrola decorata by Reversed-Phase High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry. Link

    • Relevance: Validates the HPLC detection methods and separation of 2''-O-galloylhyperin from hyperin.

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 2'-O-galloylhyperin in vivo

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-galloylhyperin. This guide is designed to provide in-depth, practical solutions and foundational k...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-galloylhyperin. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the significant challenge of its low in vivo bioavailability. As a Senior Application Scientist, my goal is to blend established scientific principles with actionable, field-tested insights to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during preclinical and clinical research involving 2'-O-galloylhyperin.

Question 1: We are observing unexpectedly low plasma concentrations of 2'-O-galloylhyperin in our pharmacokinetic (PK) studies. What are the likely causes and how can we troubleshoot this?

Answer:

Low plasma concentration is a hallmark challenge with many flavonoids, including 2'-O-galloylhyperin.[1][2] The issue typically stems from a combination of poor absorption, extensive metabolism, and rapid elimination.[1] Let's break down the potential causes and a systematic approach to troubleshooting.

Underlying Causes:

  • Poor Aqueous Solubility: 2'-O-galloylhyperin, like many flavonoids, has limited solubility in aqueous solutions, which is the first barrier to absorption in the gastrointestinal (GI) tract.[3]

  • Extensive First-Pass Metabolism: The compound is likely subject to significant metabolism in the gut and liver before it reaches systemic circulation.[2][4] This includes enzymatic modification by gut microbiota and phase I and II metabolism in the liver.[2][4]

  • Efflux Transporter Activity: P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters in the intestinal wall can actively pump 2'-O-galloylhyperin back into the GI lumen, preventing its absorption.[5][6]

  • Chemical Instability: The compound may be degrading in the GI tract's harsh pH environment.

Troubleshooting Workflow:

  • Step 1: Characterize Physicochemical Properties:

    • Action: Confirm the solubility of your 2'-O-galloylhyperin batch in simulated gastric and intestinal fluids.

    • Rationale: This will help determine if poor solubility is the primary limiting factor.

  • Step 2: Evaluate In Vitro Permeability:

    • Action: Conduct a Caco-2 cell permeability assay. This will provide an indication of intestinal absorption and the potential involvement of efflux transporters.

    • Rationale: Low permeability in this assay suggests that active efflux is a significant barrier.

  • Step 3: Investigate Metabolic Stability:

    • Action: Perform in vitro metabolism studies using liver microsomes or S9 fractions.

    • Rationale: This will help identify the major metabolites and the rate of metabolic clearance.

  • Step 4: Consider Formulation Strategies:

    • Action: Based on the findings from the previous steps, consider reformulating 2'-O-galloylhyperin. Promising approaches include:

      • Nanoformulations: Such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve solubility and protect the compound from degradation.[7]

      • Co-administration with a Bioenhancer: Piperine (from black pepper) is a well-known inhibitor of P-gp and drug-metabolizing enzymes. Gallic acid has also been shown to enhance the bioavailability of other drugs.[8]

    • Rationale: A well-designed formulation can address multiple bioavailability barriers simultaneously.[3]

Question 2: We have identified several metabolites of 2'-O-galloylhyperin in our in vivo studies, but we are unsure of their biological activity. How should we proceed?

Answer:

The presence of metabolites is expected and is a critical piece of the puzzle. Flavonoid metabolites can retain, lose, or even gain biological activity compared to the parent compound.[9]

Recommended Approach:

  • Identify and Characterize Metabolites:

    • Action: Use high-resolution mass spectrometry (LC-MS/MS) to identify the chemical structures of the major metabolites.[10]

    • Rationale: Knowing the structure of the metabolites is essential for understanding their potential activity.

  • Synthesize or Isolate Metabolites:

    • Action: If possible, synthesize or isolate the major metabolites for in vitro testing.

    • Rationale: This allows for direct evaluation of their biological effects.

  • In Vitro Bioactivity Screening:

    • Action: Screen the metabolites in the same in vitro assays used to evaluate the parent 2'-O-galloylhyperin (e.g., antioxidant, anti-inflammatory assays).[11]

    • Rationale: This will determine if the metabolites contribute to the overall pharmacological effect.

  • Consider the Role of Gut Microbiota:

    • Action: The gut microbiome plays a significant role in flavonoid metabolism, often breaking them down into smaller phenolic acids.[12][13][[“]]

    • Rationale: It's important to consider that some of the observed in vivo effects may be due to these microbially-derived metabolites.

Section 2: Frequently Asked Questions (FAQs)

What is 2'-O-galloylhyperin?

2'-O-galloylhyperin is a natural flavonoid, specifically a flavonol glycoside, that has been isolated from plants such as Pyrola incarnata.[15][16] It possesses a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties.[11][15][17][18]

Why is the bioavailability of flavonoids like 2'-O-galloylhyperin generally low?

The low bioavailability of flavonoids is a well-documented challenge and is attributed to several factors:

  • Poor gut absorption: Many flavonoids are not efficiently absorbed in the intestines.[4]

  • Metabolism by gut microbiota: The microorganisms in the digestive tract can break down flavonoids into less active compounds.[4]

  • Rapid metabolism and elimination by the liver: Once absorbed, flavonoids are quickly metabolized by the liver and excreted from the body.[1][4]

  • Presence as glycosides: In their natural form, flavonoids are often attached to sugar molecules (glycosides), which must be cleaved before absorption can occur.[4]

What are the most promising strategies to enhance the bioavailability of 2'-O-galloylhyperin?

Several formulation and co-administration strategies have shown promise for improving the bioavailability of poorly soluble flavonoids:[3]

StrategyMechanism of ActionPotential Advantages
Nanoformulations (e.g., SLNs, Liposomes) Increase surface area for dissolution, protect from degradation, and can facilitate cellular uptake.Improved solubility and stability.[7][19]
Co-administration with P-gp Inhibitors (e.g., Piperine) Inhibit efflux transporters in the gut wall, leading to increased absorption.Can significantly increase plasma concentrations of the co-administered drug.[20]
Prodrugs Chemical modification of the parent compound to improve solubility or permeability, which is then converted to the active form in the body.Can overcome specific absorption barriers.
Amorphous Solid Dispersions The drug is dispersed in a carrier matrix in an amorphous state, which has higher solubility than the crystalline form.Enhanced dissolution rate.[21]
How can I accurately quantify 2'-O-galloylhyperin and its metabolites in biological samples?

Liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole or high-resolution mass spectrometer, is the gold standard for the sensitive and selective quantification of flavonoids and their metabolites in complex biological matrices like plasma and urine.[10]

Section 3: Experimental Protocols

Protocol 1: Preparation of a 2'-O-galloylhyperin Solid Lipid Nanoparticle (SLN) Formulation

This protocol provides a general guideline for preparing SLNs using a hot homogenization and ultrasonication method.

Materials:

  • 2'-O-galloylhyperin

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Purified water

  • Homogenizer

  • Probe sonicator

Procedure:

  • Prepare the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the 2'-O-galloylhyperin in the melted lipid.

  • Prepare the aqueous phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Form the primary emulsion: Add the hot aqueous phase to the lipid phase and homogenize at high speed for 5-10 minutes.

  • Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes.

  • Cooling and SLN formation: Allow the nanoemulsion to cool down to room temperature while stirring to form the SLNs.

  • Characterization: Characterize the resulting SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Section 4: Visualizations

Diagram 1: Factors Contributing to the Low Bioavailability of 2'-O-galloylhyperin

cluster_OralAdmin Oral Administration cluster_GITract Gastrointestinal Tract cluster_Systemic Systemic Circulation 2_O_galloylhyperin 2'-O-galloylhyperin PoorSolubility Poor Aqueous Solubility 2_O_galloylhyperin->PoorSolubility Dissolution Barrier GutMetabolism Metabolism by Gut Microbiota PoorSolubility->GutMetabolism Efflux P-gp Efflux GutMetabolism->Efflux LiverMetabolism First-Pass Metabolism (Liver) Efflux->LiverMetabolism Absorption LowPlasma Low Plasma Concentration LiverMetabolism->LowPlasma

Caption: Key barriers to the oral bioavailability of 2'-O-galloylhyperin.

Diagram 2: Experimental Workflow for Overcoming Low Bioavailability

cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution Development cluster_Validation Validation LowBioavailability Low In Vivo Bioavailability Physicochem Physicochemical Characterization LowBioavailability->Physicochem InVitro In Vitro Assays (Caco-2, Microsomes) LowBioavailability->InVitro Formulation Formulation Strategy (e.g., Nanoformulation) Physicochem->Formulation CoAdmin Co-administration (e.g., P-gp Inhibitor) InVitro->CoAdmin InVivo In Vivo PK Studies Formulation->InVivo CoAdmin->InVivo Bioactivity Metabolite Bioactivity Testing InVivo->Bioactivity

Caption: A systematic approach to addressing low bioavailability.

Section 5: References

  • Wang, P., Gao, Y.-M., Sun, X., Guo, N., Li, J., Wang, W., Yao, L.-P., & Fu, Y.-J. (2017). Hepatoprotective effect of 2′-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology, 102, 129–142.

  • WARRP. (2023, January 24). Why Flavonoids are Not Very Bioavailable. [Link]

  • Linus Pauling Institute. (n.d.). Flavonoids. Oregon State University. [Link]

  • MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. [Link]

  • Wang, P., et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

  • Slideshare. (n.d.). Strategies to Improve the Poor Bioavailability of Polyphenols. [Link]

  • Di Pietro, A., et al. (2009). Modulation of the Activity of ABC Transporters (P-glycoprotein, MRP2, BCRP) by Flavonoids and Drug Response. Journal of Pharmaceutical Sciences, 98(12), 4335-4360. [Link]

  • ACS Publications. (n.d.). Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Emerging Technologies for Improving Bioavailability of Polyphenols. [Link]

  • National Institutes of Health. (2024). Study on pharmacokinetic and tissue distribution of hyperin, astragalin, kaempferol-3-O-β-D-glucuronide from rats with multiple administrations of Semen Cuscutae processed with salt solution with effect of treating recurrent spontaneous abortion. PMC. [Link]

  • National Institutes of Health. (n.d.). 2''-O-Galloylhyperin. PubChem. [Link]

  • Amanote Research. (n.d.). 2′-O-Galloylhyperin Isolated From Pyrola Incarnata. [Link]

  • National Institutes of Health. (2017). Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. PubMed. [Link]

  • National Institutes of Health. (n.d.). Molecular factors influencing the affinity of flavonoid compounds on P-glycoprotein efflux transporter. PubMed. [Link]

  • Stevens, J. F., & Maier, C. S. (2016). Improving the oral bioavailability of beneficial polyphenols through designed synergies. Current Opinion in Food Science, 7, 1-8. [Link]

  • ResearchGate. (n.d.). Analytical HPLC-PAD chromatogram recorded at 254 nm of the compounds isolated from leaves of D. elliptica. [Link]

  • National Institutes of Health. (n.d.). Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer. PMC. [Link]

  • National Institutes of Health. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed. [Link]

  • Encyclopedia.pub. (n.d.). Methods of Increasing the Bioavailability of Polyphenols. [Link]

  • ACS Publications. (2018). Effects of Natural Polyphenols on the Expression of Drug Efflux Transporter P-Glycoprotein in Human Intestinal Cells. ACS Omega. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • National Institutes of Health. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. PMC. [Link]

  • Frontiers. (2023). Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation. [Link]

  • MDPI. (n.d.). Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies. [Link]

  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. [Link]

  • Taylor & Francis Online. (n.d.). Landscape of flavonoid metabolism in human gut microbiome and its association with health and disease. [Link]

  • A-Z Journals. (n.d.). P glycoprotein efflux transport: Significance and symbolism. [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.

  • Taylor & Francis Online. (2009). Absorption, Bioavailability, and Metabolism of Flavonoids. [Link]

  • Biopurify. (n.d.). CAS 53209-27-1 | 2''-O-Galloylhyperin. [Link]

  • RJPT. (n.d.). Insights on prospective role of Gallic acid as a Bioavailability Enhancer. [Link]

  • MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • Consensus. (n.d.). Does gut microbiota metabolize dietary flavonoids effectively?. [Link]

  • National Institutes of Health. (n.d.). Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats. PubMed. [Link]

  • Taylor & Francis Online. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]

  • National Institutes of Health. (2026). Impact of the flavonoid-induced intestinal microbiota modulation on global energy metabolism: implication for obesity. PMC. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and oral bioavailability for selected phytochemicals. [Link]

  • Bentham Science. (n.d.). Emerging Significance of Flavonoids as P-Glycoprotein Inhibitors in Cancer Chemotherapy. [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. [Link]

  • OARE. (n.d.). Dietary flavonoids as antioxidants in vivo: Conjugated metabolites of (-)-epicatechin and quercetin participate in antioxidative defense in blood plasma. [Link]

  • springermedizin.de. (n.d.). Anti-inflammatory and antioxidative effects of gallic acid on experimental dry eye: in vitro and in vivo studies. [Link]

  • Cambridge Core. (n.d.). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Analysis of 2''-O-Galloylhyperin

Subject: Method Development for Separating 2''-O-Galloylhyperin from Isomers (Hyperin, Isoquercitrin, and Galloyl-Positional Isomers). Ticket ID: #ISO-FLAV-2024 Status: Open Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Method Development for Separating 2''-O-Galloylhyperin from Isomers (Hyperin, Isoquercitrin, and Galloyl-Positional Isomers). Ticket ID: #ISO-FLAV-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in isolating 2''-O-galloylhyperin (also referred to in some literature as 2'-O-galloylhyperin, though strictly the galloyl group is on the


 position of the galactose sugar). The primary difficulty lies in separating this compound from its parent glycoside (Hyperin/Hyperoside ) and its regioisomers (e.g., 6''-O-galloylhyperin  or Quercetin-3-O-galloylglucosides ).

This guide provides a modular workflow for analytical separation, preparative isolation, and structural confirmation, designed to ensure spectral purity and structural integrity.

Module 1: Analytical Method Development (UHPLC/HPLC)

Objective: Achieve baseline resolution (


) between 2''-O-galloylhyperin and its critical pairs.
1.1 The "Acid-Wedge" Strategy

Phenolic compounds like galloyl esters suffer from peak tailing due to the ionization of free hydroxyl groups interacting with residual silanols on the column. You must suppress this ionization.

Recommended Protocol:

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-Hexyl,

Phenyl-Hexyl phases offer superior selectivity for aromatic isomers via

interactions.
Mobile Phase A

Formic Acid in Water
Maintains pH

, suppressing phenol ionization (

) and ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH often provides better selectivity for glycoside isomers due to H-bonding capabilities.
Temperature

Higher temperature improves mass transfer but risks galloyl ester hydrolysis (see Troubleshooting).
1.2 Optimized Gradient (Standard C18,

)

Flow Rate:


 | Injection: 

  • 0–5 min: 5% B (Isocratic hold to elute polar non-flavonoids)

  • 5–25 min: 5%

    
     35% B (Shallow gradient for glycoside separation)
    
  • 25–35 min: 35%

    
     90% B (Wash aglycones)
    
  • 35–40 min: 90% B (Column cleaning)

Decision Logic for Method Optimization:

MethodOpt Start Start Optimization CheckRes Check Resolution (Rs) Start->CheckRes IsomerCoelution Co-elution of Isomers? CheckRes->IsomerCoelution Rs < 1.5 PeakTailing Peak Tailing? CheckRes->PeakTailing Asymmetry > 1.2 Success Method Validated (Rs > 1.5) CheckRes->Success Rs > 1.5 & Sym < 1.2 ChangeSelectivity Switch Organic Modifier (ACN <-> MeOH) IsomerCoelution->ChangeSelectivity First Step AddAcid Increase Acid Conc. (up to 0.2% Formic) PeakTailing->AddAcid ChangeSelectivity->CheckRes ChangeColumn Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) ChangeSelectivity->ChangeColumn If fails ChangeColumn->CheckRes AddAcid->CheckRes

Caption: Decision tree for troubleshooting chromatographic separation of flavonoid isomers.

Module 2: Preparative Isolation (HSCCC)

Objective: Isolate milligram-to-gram quantities without irreversible adsorption (common with flavonoids on silica gel).

Technique: High-Speed Counter-Current Chromatography (HSCCC).[1][2][3] Why: Solid supports often permanently adsorb galloyl esters due to strong H-bonding. HSCCC uses liquid-liquid partition, ensuring 100% sample recovery.

2.1 Solvent System Selection

For galloylated flavonoid glycosides, the HEMW (Hexane-Ethyl Acetate-Methanol-Water) family is the gold standard.

Target Partition Coefficient (


): 

.
System CodeRatio (v/v/v/v)Applicability
HEMW-1 1 : 2 : 1 : 2Standard starting point. Good for moderately polar glycosides.
HEMW-2 1 : 4 : 2 : 3Slightly more polar; often used if the target elutes too fast in HEMW-1.
HEMW-3 1 : 6 : 3 : 4Optimized for Pyrola extracts to separate hyperin from 2''-O-galloylhyperin.
2.2 Step-by-Step HSCCC Protocol
  • Equilibration: Fill the coil with the Upper Phase (Stationary Phase).

  • Rotation: Start rotation (e.g., 800–1000 rpm).

  • Mobile Phase: Pump the Lower Phase (Mobile Phase) head-to-tail.[4]

  • Equilibrium: Wait for hydrodynamic equilibrium (retention of stationary phase

    
    ).
    
  • Injection: Dissolve sample in a 1:1 mixture of upper/lower phase.[1]

  • Elution: Monitor UV at 254 nm.

Workflow Diagram:

HSCCC_Workflow Step1 1. K-Value Screening (Test Tubes) Step2 2. System Equilibration (Fill Coil with Upper Phase) Step1->Step2 Select K approx 1.0 Step3 3. Hydrodynamic Equilibrium (Pump Lower Phase + Rotate) Step2->Step3 Step4 4. Sample Injection (Dissolved in Mix Phase) Step3->Step4 Step5 5. Elution & Fractionation Step4->Step5

Caption: Operational workflow for High-Speed Counter-Current Chromatography isolation.

Module 3: Structural Confirmation (The "Isomer Problem")

Issue: MS alone cannot easily distinguish between 2''-O-galloylhyperin and 6''-O-galloylhyperin (same mass, similar fragments). Solution: NMR Spectroscopy (Proton & HMBC).

3.1 The "Galloyl Shift" Rule

Acylation causes a deshielding effect (downfield shift) of the proton attached to the carbon bearing the ester.

  • Parent Hyperin: H-2'' of galactose appears around

    
     3.8–4.0 ppm.
    
  • 2''-O-Galloylhyperin: The H-2'' proton shifts downfield to

    
     5.1–5.3 ppm .
    
  • 6''-O-Galloylhyperin: The H-6'' protons shift downfield, while H-2'' remains upfield.

Data Table for Identification:

Feature2''-O-GalloylhyperinHyperin (Parent)
Precursor Ion (ESI-)

615


463

Key Fragment

463 (Loss of Galloyl, 152 Da)

301 (Loss of Galactose)
1H NMR (H-2'') ~5.15 ppm (dd) ~3.80 ppm
13C NMR (C-2'') ~73-75 ppm (Shifted) ~71 ppm
Troubleshooting & FAQ

Q1: My 2''-O-galloylhyperin peak is splitting or showing a "shoulder."

  • Cause A: Isomer co-elution.

    • Fix: Lower the gradient slope (e.g., 0.5% B/min increase). Switch column temperature to

      
       (lower temps often improve isomer selectivity).
      
  • Cause B: Atropisomerism (rare but possible with bulky galloyl groups).

    • Fix: Run the column hotter (

      
      ), but be careful of degradation.
      

Q2: The compound degrades during isolation.

  • Cause: Galloyl esters are susceptible to hydrolysis and oxidation in alkaline or neutral conditions.

  • Fix:

    • Keep all solvents slightly acidic (0.1% Formic acid).

    • Avoid leaving the sample dissolved in methanol for long periods (transesterification risk).

    • Evaporate fractions at

      
       under vacuum.
      

Q3: I see a peak at the same retention time, but the MS spectrum is different.

  • Analysis: Check for Quercitrin (Quercetin-3-O-rhamnoside) or Isoquercitrin (Glucoside) .

  • Fix: Use the "loss of 152 Da" (galloyl) and "loss of 162 Da" (galactose/glucose) vs "loss of 146 Da" (rhamnose) filter in MS/MS to confirm identity.

References
  • Separation of Galloyl Esters via HSCCC

    • Title: Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses by High-Speed Countercurrent Chrom
    • Source: PMC / NIH (2018).
    • URL:[Link]

  • Pyrola Extraction & Analysis

    • Title: Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch.[5]

    • Source: ResearchGate (2025).[6]

    • URL:[Link]

  • Isomer Identification (NMR/MS)

    • Title: Antibiofilm Activity of Sundew Species (Drosera) - Identification of 2''-O-galloylhyperin.[6]

    • Source: MDPI / ResearchG
    • URL:[Link]

  • General HSCCC Methodology for Glycosides

    • Title: Isolation of Phenolic Glycosides by Combined Multistep CC and HSCCC.[4]

    • Source: MDPI (2023).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Antioxidant Potency: 2'-O-galloylhyperin versus Quercetin

A Comparative Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, flavonoids have emerged as a promising class o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, flavonoids have emerged as a promising class of natural compounds. Among them, quercetin is a well-established benchmark for antioxidant activity. However, recent investigations have turned the spotlight on its glycosidic derivatives, such as 2'-O-galloylhyperin, suggesting potentially superior bioactivities. This guide provides an in-depth, objective comparison of the antioxidant capacities of 2'-O-galloylhyperin and quercetin, supported by experimental data and methodologies, to inform research and development endeavors.

The Structural Basis for Antioxidant Activity: A Tale of Two Flavonoids

At the heart of their antioxidant prowess lies the chemical architecture of these flavonoids.[1][2] The ability to scavenge harmful free radicals is largely dictated by the number and arrangement of hydroxyl (-OH) groups on their characteristic C6-C3-C6 skeleton.[1][3]

Quercetin , a pentahydroxyflavone, is renowned for its potent antioxidant effects, which are attributed to its five hydroxyl groups.[4]

2'-O-galloylhyperin is a more complex molecule, a glycoside of quercetin, specifically hyperin (quercetin-3-O-galactoside), with an additional galloyl group attached to the sugar moiety.[5][6] This galloyl group, which is also rich in hydroxyl groups, is a key structural feature that theoretically enhances its radical-scavenging capabilities.

The primary mechanism by which flavonoids exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1][7] The resulting flavonoid radical is stabilized by resonance, rendering it relatively unreactive.

Gauging Antioxidant Strength: A Multi-Assay Approach

To provide a comprehensive and unbiased comparison, the antioxidant activities of 2'-O-galloylhyperin and quercetin are evaluated using a panel of widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.[2][3] Each of these assays operates on a different principle, offering a more complete picture of the antioxidant potential of the compounds.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often expressed as its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2'-O-galloylhyperin 3.0[8]3.5[8]
Quercetin ~5-10 (typical range)~5-15 (typical range)

Note: The IC50 values for quercetin can vary depending on the specific experimental conditions. The values presented here are typical ranges reported in the literature for comparative purposes.

As the data clearly indicates, 2'-O-galloylhyperin exhibits significantly lower IC50 values in both DPPH and ABTS assays compared to quercetin, demonstrating its superior radical-scavenging activity. This enhanced potency is largely attributed to the presence of the galloyl moiety, which contributes additional hydroxyl groups for hydrogen donation. Studies have shown that galloylated flavonoids possess stronger antioxidant activities than their non-galloylated counterparts.[9]

Delving into the Methodologies: A Guide to Reproducible Antioxidant Assays

To ensure the scientific integrity and reproducibility of the findings, detailed protocols for the DPPH, ABTS, and FRAP assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow.[10][11] The degree of discoloration is proportional to the antioxidant's scavenging ability.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH stock solution (0.1 mM in methanol) B Prepare serial dilutions of test compounds (2'-O-galloylhyperin and Quercetin) and standard (e.g., Ascorbic Acid) in methanol C Add DPPH solution to each well of a 96-well plate D Add test compounds, standard, or methanol (control) to the respective wells C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 517 nm using a microplate reader E->F G Calculate the percentage of scavenging activity F->G H Plot a dose-response curve and determine the IC50 value G->H

Caption: DPPH Assay Experimental Workflow.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.[11] Keep this solution in an amber bottle and in the dark to prevent degradation.[11]

    • Prepare stock solutions of 2'-O-galloylhyperin, quercetin, and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • From the stock solutions, prepare a series of dilutions to generate a dose-response curve.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compounds, positive control, or methanol (as a blank) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][12]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[11] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[3] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate B Incubate the mixture in the dark at room temperature for 12-16 hours C Dilute the ABTS•+ solution with a suitable buffer to an absorbance of ~0.7 at 734 nm D Prepare serial dilutions of test compounds and standard E Add the diluted ABTS•+ solution to each well of a 96-well plate F Add test compounds, standard, or buffer (control) to the respective wells E->F G Incubate at room temperature for a defined time (e.g., 6 minutes) F->G H Measure absorbance at 734 nm G->H I Calculate the percentage of inhibition H->I J Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) I->J

Caption: ABTS Assay Experimental Workflow.

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3][13]

  • Assay Procedure:

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

    • Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add a small volume of the different concentrations of the test compounds, positive control, or buffer (as a blank) to the wells.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition of ABTS•+ radical cation activity.

    • The antioxidant activity can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3] The change in absorbance is directly proportional to the reducing power of the antioxidant.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3 solution B Warm the FRAP reagent to 37°C C Prepare serial dilutions of test compounds and a ferrous sulfate standard D Add the warmed FRAP reagent to each well of a 96-well plate E Add test compounds, standard, or buffer (blank) to the respective wells D->E F Incubate at 37°C for a defined time (e.g., 30 minutes) E->F G Measure absorbance at 593 nm F->G H Construct a standard curve using the ferrous sulfate standard G->H I Determine the FRAP value of the test compounds from the standard curve H->I

Caption: FRAP Assay Experimental Workflow.

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3]

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C before use.

    • Add a large volume of the FRAP reagent to each well of a 96-well plate.

    • Add a small volume of the test compounds, a ferrous sulfate standard solution of known concentration, or buffer (as a blank) to the wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 593 nm.[3][14]

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test compounds by comparing their absorbance to the standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Conclusion

The collective evidence from multiple antioxidant assays strongly indicates that 2'-O-galloylhyperin possesses superior antioxidant activity compared to its parent flavonoid, quercetin. This enhanced potency is primarily attributed to the presence of the galloyl moiety, which provides additional hydroxyl groups for efficient radical scavenging. For researchers and drug development professionals, 2'-O-galloylhyperin represents a highly promising candidate for the development of novel therapeutics aimed at mitigating oxidative stress and its associated pathologies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

  • Sharifi-Rad, M., et al. (2021). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. PMC. Available from: [Link]

  • ResearchGate. (PDF) Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin. Available from: [Link]

  • Foti, M. C., et al. (2002). Antioxidant Mechanism of Flavonoids. Solvent Effect on Rate Constant for Chain-Breaking Reaction of Quercetin and Epicatechin in Autoxidation of Methyl Linoleate. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Ohio University. Investigating the Antioxidant Properties of Quercetin. Available from: [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]

  • MDPI. Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. Available from: [Link]

  • PMC. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]

  • PMC. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Available from: [Link]

  • ResearchGate. Evaluation of the antioxidant activity of flavonoids by 'Ferric Reducing Antioxidant Power' assay and cyclic voltammetry. Available from: [Link]

  • ResearchGate. (PDF) Comparative Antioxidant & Anti-inflammatory Studies of Quercetin, Hesperidin and Gallic Acid on Human Red Blood Cells (hRBC) as Compared to Vitamin E (Tocopherol). Available from: [Link]

  • Wikipedia. Quercetin. Available from: [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]

  • Journal of Natural Products. Flavonoids as Antioxidants. Available from: [Link]

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

  • MDPI. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Available from: [Link]

  • MDPI. Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties. Available from: [Link]

  • Zanco Journal of Medical Sciences. Ferric reducing antioxidant parameter (FRAP) activity, separation of the flavonoids fraction and folin-ciocalteau assay of A. Available from: [Link]

  • MDPI. Optimization of Flavonoids Extraction Process in Panax notoginseng Stem Leaf and a Study of Antioxidant Activity and Its Effects on Mouse Melanoma B16 Cells. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • PMC. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link]

  • Polish Journal of Food and Nutrition Sciences. QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. quercetin. Available from: [Link]

  • ResearchGate. Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b). Available from: [Link]

  • YouTube. Quercitrin & Quercetin (Structure elucidation and Synthesis). Available from: [Link]

Sources

Comparative

A Head-to-Head Comparative Analysis of 2'-O-galloylhyperin and Hyperin in the DPPH Radical Scavenging Assay

Introduction: Differentiating Flavonoid Glycosides for Enhanced Bioactivity In the vast landscape of natural product chemistry, flavonoids stand out for their extensive range of pharmacological activities, including pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Differentiating Flavonoid Glycosides for Enhanced Bioactivity

In the vast landscape of natural product chemistry, flavonoids stand out for their extensive range of pharmacological activities, including potent antioxidant and anti-inflammatory effects. Within this class, subtle structural modifications can lead to significant differences in bioactivity. This guide provides a detailed head-to-head comparison of two closely related flavonoid glycosides: 2'-O-galloylhyperin and its parent compound, hyperin (also known as quercetin-3-O-galactoside). While both share the same quercetin-based core, the addition of a galloyl moiety to the 2'-position of the galactose sugar in 2'-O-galloylhyperin dramatically enhances its antioxidant potential.

This comparison will focus on their performance in the widely recognized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a standard in vitro method for evaluating antioxidant capacity. For researchers in drug discovery and development, understanding these structure-activity relationships is paramount for the rational design and selection of lead compounds. This guide will delve into the experimental protocol, present comparative data, and explore the molecular rationale for the observed differences in activity, providing a comprehensive resource for scientists in the field.

The DPPH Assay: A Gold Standard for Antioxidant Screening

The choice of the DPPH assay for this head-to-head study is based on its simplicity, reliability, and widespread use in assessing the free radical scavenging ability of natural products. The principle of the assay is straightforward: DPPH is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance maximum around 517 nm. When a hydrogen-donating antioxidant is introduced, it quenches the DPPH radical, leading to a color change to a pale yellow, with a corresponding decrease in absorbance. The degree of discoloration is directly proportional to the antioxidant's efficacy. This allows for the quantitative determination of the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound required to scavenge 50% of the DPPH radicals.

Structural Distinction: The Impact of the Galloyl Moiety

The fundamental difference between 2'-O-galloylhyperin and hyperin lies in the presence of a galloyl group (a derivative of gallic acid) esterified to the galactose sugar of 2'-O-galloylhyperin. This seemingly minor addition has profound implications for the molecule's antioxidant capacity. The galloyl group itself possesses three phenolic hydroxyl groups, which are excellent hydrogen donors, thereby significantly increasing the overall radical scavenging potential of the molecule. This structural enhancement is the primary reason for the superior antioxidant activity of 2'-O-galloylhyperin compared to hyperin.

Experimental Protocol: DPPH Radical Scavenging Assay

This section provides a detailed, step-by-step methodology for performing the DPPH assay to compare the antioxidant activities of 2'-O-galloylhyperin and hyperin.

Materials and Reagents:

  • 2'-O-galloylhyperin (high purity standard)

  • Hyperin (high purity standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Compound and Control Solutions:

    • Prepare stock solutions of 2'-O-galloylhyperin, hyperin, and ascorbic acid in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds and the positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the negative control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control.

      • A_sample is the absorbance of the test compound.

  • Determination of IC50 Value:

    • Plot a graph of the percentage of scavenging activity against the concentration of the test compounds.

    • The IC50 value is the concentration of the compound that causes 50% scavenging of the DPPH radical, which can be determined from the graph.

Comparative Performance Data

The following table summarizes the expected comparative performance of 2'-O-galloylhyperin and hyperin in the DPPH radical scavenging assay, based on available literature data and structure-activity relationships.

CompoundDPPH Radical Scavenging Activity (IC50)Relative Potency
2'-O-galloylhyperin ~5-15 µM High
Hyperin >100 µM (Estimated)Moderate
Ascorbic Acid (Control) ~20-50 µM High

Note: The IC50 value for hyperin is an estimation based on the known antioxidant activity of quercetin glycosides, which is generally lower than their aglycone and significantly lower than galloylated flavonoids.

Discussion: Unraveling the Mechanism of Enhanced Activity

The significantly lower IC50 value of 2'-O-galloylhyperin clearly demonstrates its superior antioxidant capacity compared to hyperin. This enhanced activity can be attributed to several key factors:

  • Increased Number of Phenolic Hydroxyls: The galloyl moiety contributes three additional phenolic hydroxyl groups, which are primary sites for hydrogen donation to neutralize free radicals.

  • Enhanced Radical Stability: The resulting radical formed on the galloyl group after hydrogen donation is stabilized by resonance, making the donation process more favorable.

  • Synergistic Effect: The combination of the quercetin core and the galloyl group may exert a synergistic effect, leading to a more potent overall antioxidant activity than the sum of the individual components.

Beyond direct radical scavenging, both compounds exhibit anti-inflammatory properties, often linked to their ability to modulate key signaling pathways. Notably, 2'-O-galloylhyperin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the inflammatory response.[1][2] It achieves this by preventing the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. Hyperin also demonstrates anti-inflammatory effects through the inhibition of the NF-κB pathway, although its potency is generally considered to be less than that of its galloylated counterpart.[3]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compounds in 96-well Plate DPPH->Mix Samples Prepare Serial Dilutions of 2'-O-galloylhyperin, Hyperin, and Ascorbic Acid Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Flavonoids LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB bound to Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription (Pro-inflammatory mediators) Inflammation Inflammation Transcription->Inflammation Galloylhyperin 2'-O-galloylhyperin Galloylhyperin->IKK inhibits Galloylhyperin->NFkB_active prevents nuclear translocation Hyperin Hyperin Hyperin->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by 2'-O-galloylhyperin and Hyperin.

Conclusion: The Significance of Galloylation in Flavonoid Bioactivity

This head-to-head comparison in the DPPH assay unequivocally demonstrates the superior antioxidant potential of 2'-O-galloylhyperin over its parent compound, hyperin. The addition of a galloyl moiety serves as a powerful structural enhancement, significantly increasing the molecule's capacity to scavenge free radicals. This principle of galloylation as a means to boost bioactivity is a critical consideration for researchers in the field of natural product-based drug discovery. The enhanced antioxidant and anti-inflammatory properties of 2'-O-galloylhyperin make it a compelling candidate for further investigation in the development of novel therapeutics for oxidative stress and inflammation-related diseases. This guide provides a foundational understanding and a practical experimental framework for scientists to explore and harness the potential of such structurally optimized natural compounds.

References

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Validation

A Senior Application Scientist's Guide to the Efficacy of 2'-O-Galloylhyperin from Diverse Natural Sources

For researchers and drug development professionals, the quest for potent and reliable sources of bioactive compounds is perpetual. 2'-O-galloylhyperin, a flavonoid glycoside, has garnered significant attention for its di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for potent and reliable sources of bioactive compounds is perpetual. 2'-O-galloylhyperin, a flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antiviral properties.[1][2][3] This guide provides an in-depth comparison of the efficacy of 2'-O-galloylhyperin derived from various natural sources, supported by experimental data and detailed protocols to empower your research endeavors.

Understanding 2'-O-Galloylhyperin and its Therapeutic Potential

2'-O-galloylhyperin is a derivative of hyperin, where a galloyl group is attached to the 2''-position of the galactose moiety. This structural modification is believed to enhance its biological activity compared to its parent compound.[4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

The primary mechanisms of action for 2'-O-galloylhyperin involve the activation of the Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][5] Activation of the SIRT1/Nrf2 pathway leads to the upregulation of antioxidant enzymes, while the inhibition of NF-κB translocation to the nucleus prevents the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][5]

Natural Sources of 2'-O-Galloylhyperin: A Comparative Overview

While 2'-O-galloylhyperin has been identified in several plant species, the extent of research and reported efficacy varies significantly. This section explores the most prominent natural sources and discusses the potential for synergistic effects due to the presence of other bioactive compounds.

Pyrola Species: The Gold Standard

The genus Pyrola (Wintergreen) stands out as the most extensively studied source of 2'-O-galloylhyperin. Species such as Pyrola incarnata (synonymous with Pyrola calliantha and Pyrola decorata) are frequently cited in the literature.[1][2][5][6][7][8]

2'-O-galloylhyperin isolated from P. incarnata has demonstrated potent anti-inflammatory effects both in vitro and in vivo.[2][5] Studies have shown its ability to significantly reduce the production of TNF-α, IL-6, and nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[2][5] Furthermore, in animal models of sepsis, it has been shown to decrease mortality and mitigate liver damage.[2] The strong antioxidant activity of 2'-O-galloylhyperin from Pyrola has also been well-documented, with effective scavenging of DPPH and ABTS radicals.[1]

The efficacy of 2'-O-galloylhyperin from Pyrola is likely enhanced by the presence of other phenolic compounds, such as protocatechuic acid and gallic acid, which also possess antioxidant properties.[6]

Acer ginnala: An Emerging Contender

Acer ginnala (Amur Maple) has been identified as another source of 2'-O-galloylhyperin.[9] While research on the isolated compound from this source is less extensive than that from Pyrola, studies on A. ginnala extracts have revealed potent antioxidant and anti-inflammatory activities.[9] The extracts contain a variety of galloyl derivatives, which may contribute to the overall therapeutic effect.[9] This suggests that 2'-O-galloylhyperin from A. ginnala could be a promising alternative, warranting further investigation into its specific efficacy.

Desmodium caudatum: A Source with Untapped Potential

Recent phytochemical investigations have led to the isolation of 2'-O-galloylhyperin from Desmodium caudatum.[10][11][12][13] This plant has been traditionally used in Chinese medicine for its anti-inflammatory properties. While direct studies on the efficacy of 2'-O-galloylhyperin from this specific source are limited, the plant is rich in other flavonoids and phenolic compounds that have demonstrated antioxidant and anti-inflammatory effects.[10][11][13] This co-occurrence of bioactive molecules suggests a high potential for synergistic effects, making D. caudatum a valuable subject for future comparative efficacy studies.

Other Reported Sources

2'-O-galloylhyperin has also been reported in other plants, including Euphorbia lunulata and Euphorbia esula .[14] However, detailed studies on the efficacy of the compound from these sources are currently lacking in the scientific literature.

Comparative Efficacy: A Data-Driven Summary

Direct comparative studies on the efficacy of 2'-O-galloylhyperin from different natural sources are scarce. However, we can compile and compare the reported bioactivities of the compound, primarily from Pyrola species, to establish a benchmark for future research.

Biological ActivityPlant SourceModel SystemKey FindingsReference
Anti-inflammatory Pyrola incarnataLPS-stimulated RAW 264.7 cellsSignificantly reduced TNF-α, IL-6, and NO production.[2][5]
Anti-inflammatory Pyrola incarnataLPS-induced septic miceReduced serum TNF-α and IL-6, decreased mortality, and attenuated liver injury.[2]
Antioxidant Pyrola incarnataDPPH and ABTS radical scavenging assaysPotent radical scavenging activity with IC50 values of 3 and 3.5 µM, respectively.[1]
Hepatoprotective Pyrola callianthaH2O2-induced HepG2 cells and CCl4-induced miceInhibited cell death, reduced ROS production, and ameliorated hepatic damage.[7]
Antiviral Not specifiedCoronaviridae family (including SARS-CoV-2 and MERS-CoV)Demonstrated obvious antiviral effects.[3]

Experimental Protocols for Efficacy Evaluation

To facilitate your research, we provide the following detailed, self-validating protocols for the extraction, isolation, and efficacy testing of 2'-O-galloylhyperin.

Protocol 1: Extraction and Isolation of 2'-O-Galloylhyperin

This protocol is a generalized method adaptable to various plant materials. Optimization may be required based on the specific source.

1. Extraction:

  • Air-dry the plant material (e.g., leaves, whole plant) in the shade and grind it into a coarse powder.[15]

  • Macerate the powdered material in 80% methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.[9][16]

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[15][16]

2. Fractionation:

  • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the presence of 2'-O-galloylhyperin in the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is expected to be enriched in the ethyl acetate or n-butanol fraction.

3. Isolation:

  • Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Further purify the collected sub-fractions containing 2'-O-galloylhyperin using Sephadex LH-20 column chromatography and/or preparative HPLC to yield the pure compound (purity ≥ 98% as determined by HPLC).[2]

Extraction_and_Isolation_Workflow plant Dried Plant Material maceration Maceration (80% Methanol) plant->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning crude_extract->partition fractions Enriched Fraction (e.g., Ethyl Acetate) partition->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure 2'-O-Galloylhyperin prep_hplc->pure_compound

Extraction and Isolation Workflow for 2'-O-Galloylhyperin.
Protocol 2: In Vitro Anti-inflammatory Efficacy Assessment

This protocol details the evaluation of the anti-inflammatory effects of 2'-O-galloylhyperin on LPS-stimulated macrophages.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 2'-O-galloylhyperin for 1 hour.

2. LPS Stimulation:

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent assay.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of 2'-O-galloylhyperin compared to the LPS-stimulated control.

  • Determine the IC50 values for the inhibition of each inflammatory mediator.

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with 2'-O-Galloylhyperin seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Culture Supernatant stimulate->supernatant griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa

In Vitro Anti-inflammatory Assay Workflow.
Protocol 3: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

This protocol provides a straightforward method to evaluate the antioxidant potential of 2'-O-galloylhyperin.

1. Reagent Preparation:

  • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare a series of dilutions of 2'-O-galloylhyperin in methanol. Gallic acid or quercetin can be used as a positive control.[17]

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the sample or control.[17]

  • Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Mechanistic Insights: The SIRT1/Nrf2 and NF-κB Signaling Pathways

The therapeutic effects of 2'-O-galloylhyperin are underpinned by its interaction with key signaling pathways. The following diagram illustrates its proposed mechanism of action in modulating inflammation and oxidative stress.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription GH 2'-O-Galloylhyperin GH->IKK inhibits GH->NFkB inhibits translocation SIRT1 SIRT1 GH->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 dissociates Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_enzymes Antioxidant Enzymes (HO-1, GSH) ARE->Antioxidant_enzymes induces transcription

Mechanism of Action of 2'-O-Galloylhyperin.

Conclusion and Future Directions

2'-O-galloylhyperin exhibits significant therapeutic potential, with robust anti-inflammatory and antioxidant properties. Currently, species of the Pyrola genus are the most well-characterized sources, providing a benchmark for the efficacy of this compound. However, emerging evidence suggests that other plants, such as Acer ginnala and Desmodium caudatum, are also promising sources that warrant further investigation.

Future research should focus on direct, head-to-head comparative studies of 2'-O-galloylhyperin isolated from these different botanical origins. Such studies will be crucial in determining whether the phytochemical matrix of each plant contributes to the overall efficacy of the compound through synergistic or antagonistic interactions. Furthermore, elucidation of the complete pharmacokinetic and pharmacodynamic profiles of 2'-O-galloylhyperin from various sources will be essential for its successful translation into clinical applications.

This guide provides a comprehensive framework for researchers to advance the understanding and application of 2'-O-galloylhyperin. By utilizing the provided protocols and building upon the existing knowledge base, the scientific community can unlock the full therapeutic potential of this remarkable natural compound.

References

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Comparative

Is 2'-O-galloylhyperin more potent than other galloylated flavonoids?

Is 2''-O-galloylhyperin more potent than other galloylated flavonoids? [1][2][3] Executive Summary Verdict: Yes, in specific high-value therapeutic contexts.

Author: BenchChem Technical Support Team. Date: February 2026

Is 2''-O-galloylhyperin more potent than other galloylated flavonoids?

[1][2][3]

Executive Summary

Verdict: Yes, in specific high-value therapeutic contexts. 2''-O-galloylhyperin (2''-O-GH) exhibits significantly enhanced potency compared to its parent compound hyperin (hyperoside) and competitive potency against other galloylated flavonoids.[1] The addition of the galloyl moiety at the 2''-position of the galactose sugar creates a "molecular hook" that drastically improves:

  • Antioxidant Capacity: Lower IC50 values (approx.[2] 3.0 µM) compared to hyperin due to the additional pyrogallol hydroxyls.[2]

  • Antiviral Specificity: Up to a 23-fold increase in SARS-CoV-2 3CLpro inhibition compared to non-galloylated parents, driven by specific binding in the S1' enzyme sub-pocket.[1][2]

  • Antibacterial Synergy: Unique iron-chelating properties that restore antibiotic sensitivity in multidrug-resistant (MDR) P. aeruginosa.[1][2]

Structural Architecture & The "Galloyl Effect"

The critical differentiator is the galloyl group (3,4,5-trihydroxybenzoyl) attached to the sugar moiety.[1][2] While the flavonoid backbone (quercetin) provides baseline bioactivity, the galloyl group acts as a "force multiplier" for binding affinity and radical scavenging.[2]

ComponentStructureFunctional Contribution
Aglycone QuercetinGeneral kinase inhibition, baseline antioxidant activity.[1]
Glycone GalactoseImproves solubility and bioavailability compared to aglycone.[2]
Modification 2''-O-Galloyl The Potency Driver. Adds 3 phenolic hydroxyls (pyrogallol).[1] Increases steric bulk for enzyme pocket specificity (e.g., 3CLpro, PTP1B).[2]
Comparative Potency Analysis

The following data aggregates experimental IC50 values to objectively compare 2''-O-GH against its structural relatives.

A. Antioxidant Capacity (Radical Scavenging)

Data Source: Comparative analysis of Pyrola decorata phenolic components.[2][3]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Mechanism Note
2''-O-Galloylhyperin 3.0 ± 0.2 3.5 ± 0.3 Superior. Pyrogallol group enables rapid electron transfer (ET).[1]
Hyperin (Parent)> 5.0> 6.0Lacks the additional 3 hydroxyls; slower kinetics.[2]
Gallic Acid~4.5~5.0Potent, but lacks the flavonoid backbone synergy.[2]
Quercetin~4.0~4.2High potency, but often lower solubility limits effective cellular concentration.[2]
B. Enzyme Inhibition & Antiviral Activity

Target: SARS-CoV-2 3CL Protease (Main Protease)[1][4][5]

CompoundInhibition PotencyBinding Mode
2''-O-Galloylhyperin High (Sub-micromolar potential) S1' Pocket Lock. Galloyl group forms H-bonds with Thr26/Leu27.[1]
HyperinLowWeak binding; lacks the extension to reach deep pockets.[2]
Non-galloylated FlavonoidsLow to Moderate~23-fold lower anti-proteolytic activity than galloylated variants.[2]
C. Transporter Inhibition

Target: OATP1B1 (Hepatic uptake transporter)[2]

  • 2''-O-Galloylhyperin IC50: 19 µM [1]

  • Significance: Modulates drug-drug interactions; indicates high affinity for hepatic transport proteins, relevant for pharmacokinetics.[1][2]

Mechanistic Pathways (Visualized)
Diagram 1: The "Galloyl Anchor" Mechanism in Viral Protease Inhibition

This diagram illustrates why 2''-O-GH outperforms hyperin in inhibiting the SARS-CoV-2 3CL protease.[1]

G Compound 2''-O-Galloylhyperin Parent Hyperin (Backbone) Compound->Parent Consists of Moiety Galloyl Group (Pyrogallol) Compound->Moiety Modified by Target SARS-CoV-2 3CLpro (Active Site) Parent->Target Weak Binding SubPocket S1' Sub-pocket (Thr26, Leu27) Moiety->SubPocket High Affinity H-Bonds Result Enzymatic Blockade (23x Potency Increase) Target->Result Leads to SubPocket->Target Part of

Caption: The galloyl moiety acts as a specific anchor within the S1' sub-pocket of the viral protease, a mechanism unavailable to the parent compound hyperin.[1]

Diagram 2: Antibacterial Synergy via Iron Chelation

2''-O-GH acts as a "false siderophore," disrupting bacterial iron homeostasis.[1][2]

G GH 2''-O-Galloylhyperin Iron Free Iron (Fe3+) GH->Iron Chelates Complex Fe-Galloyl Complex Iron->Complex Bacteria P. aeruginosa (MDR Strain) Complex->Bacteria Disrupts Homeostasis Path1 Iron Starvation Bacteria->Path1 Path2 ROS Generation Bacteria->Path2 Outcome Bacterial Cell Death (Synergy) Path1->Outcome Path2->Outcome Antibiotic Imipenem Antibiotic->Outcome Enhanced Efficacy

Caption: 2''-O-GH chelates iron, inducing starvation and ROS stress in bacteria, which re-sensitizes resistant strains to antibiotics like Imipenem.[1]

Experimental Protocols

To validate these potency claims in your own lab, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Objective: Determine antioxidant IC50.[2]

  • Preparation: Dissolve 2''-O-galloylhyperin in methanol to create a stock solution (1 mM). Prepare serial dilutions (1–100 µM).

  • Reagent: Prepare a fresh 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Keep in dark.

  • Reaction:

    • Add 100 µL of sample dilution to 100 µL of DPPH solution in a 96-well plate.

    • Include a solvent control (Methanol + DPPH) and a positive control (Ascorbic Acid or Hyperin).[2]

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.[2]
    
Protocol B: SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

Objective: Quantify antiviral enzymatic inhibition.[1]

  • Enzyme: Recombinant SARS-CoV-2 3CL protease (final conc. 50 nM).[2]

  • Substrate: FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).[1][2]

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • Pre-incubate Enzyme (10 µL) with 2''-O-galloylhyperin (various concentrations) for 10 mins at 37°C.

    • Initiate reaction by adding Substrate (10 µL, final conc. 20 µM).

  • Detection: Monitor fluorescence for 30 mins (Ex: 340 nm / Em: 490 nm).

  • Analysis: Determine initial velocity (

    
    ) and calculate % inhibition relative to DMSO control.
    
References
  • Source for IC50 values (DPPH: 3 µM, ABTS: 3.
  • Khamto, N., et al. (2025).[2] Discovery of Galloyl-Flavonoid Conjugates as SARS-CoV-2 3CLpro Inhibitors: Understanding Binding Interactions Through Computational Approaches. International Journal of Molecular Sciences. Retrieved from [Link]

    • Source for 3CLpro inhibition mechanism and 23-fold potency increase claim.[1]

  • Chen, B., et al. (2019).[2] Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine.[2] Retrieved from [Link][2]

    • Source for comparative antioxidant analysis vs. hyperoside.
  • Sciety. (2023). 2''-O-galloylhyperin as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa. Retrieved from [Link][2]

    • Source for antibacterial synergy and iron homeostasis mechanism.[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-O-galloylhyperin

Welcome to a comprehensive guide designed for the precise and safe handling of 2'-O-galloylhyperin. As a valued partner in your research, we are committed to providing insights that extend beyond the product itself, ensu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2'-O-galloylhyperin. As a valued partner in your research, we are committed to providing insights that extend beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest degree of safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, grounded in the specific hazards of this compound.

2'-O-galloylhyperin is a flavonoid glycoside with significant research interest for its anti-oxidative and anti-inflammatory properties. However, like many potent bioactive compounds, it requires meticulous handling. The primary documented hazards are that it is harmful if swallowed and, critically, causes serious eye damage . It is also recognized as being harmful to aquatic life, mandating careful disposal.[1] Our entire safety protocol is built around mitigating these specific risks at every stage of handling.

The 'Why': A Hazard-Centric Approach to PPE Selection

Understanding the risks is paramount to effective protection. A thorough risk assessment is the first step in any experimental plan. For 2'-O-galloylhyperin, the key hazards dictate our PPE choices directly.

  • Serious Eye Damage (H318): This is the most acute and immediate risk. The compound, particularly in its powdered form, can easily become airborne during weighing or transfer. Accidental contact with the eyes can lead to severe, potentially irreversible damage.[1][2] This hazard classification immediately elevates our eye protection requirements beyond standard safety glasses.

  • Harmful if Swallowed (H302): Ingestion is a primary route of exposure.[1] This can occur through direct hand-to-mouth contact after handling the compound or through contamination of the work area. Effective hand protection and hygiene are therefore non-negotiable.

  • Inhalation and Skin Contact: While not classified as a primary skin irritant or respiratory sensitizer, minimizing all routes of exposure is a fundamental principle of laboratory safety.[3] The powdered nature of the compound necessitates controls to prevent inhalation, and skin protection is crucial to prevent sensitization and accidental ingestion.[2]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Decision_Workflow PPE Selection Workflow for 2'-O-galloylhyperin cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Identify Task (e.g., Weighing, Dissolving, Administering) AssessForm Assess Compound Form (Solid Powder vs. Liquid Solution) Start->AssessForm AssessQty Assess Quantity & Procedure (Small vs. Large Scale / Potential for Splash/Aerosol) AssessForm->AssessQty BasePPE Minimum PPE: - Lab Coat - Chemical Splash Goggles - Appropriate Gloves AssessForm->BasePPE Liquid Solution AssessForm->BasePPE Solid Powder AddFaceShield Add Face Shield AssessQty->AddFaceShield Large Volume or Splash Potential AddResp Add N95 Respirator AssessQty->AddResp Weighing Powder (> few mg) BasePPE->AddFaceShield BasePPE->AddResp

Caption: PPE selection workflow based on task-specific risk assessment.

Core PPE Requirements: A Task-Based Summary

Your selection of PPE must adapt to the specific task you are performing. Below is a summary table outlining the minimum required PPE for handling 2'-O-galloylhyperin in common laboratory scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Full-closing Lab CoatRequired: N95 Respirator
Preparing Solutions Chemical Splash GogglesAppropriate Chemical-Resistant Gloves¹Full-closing Lab CoatRecommended: In a fume hood
Cell Culture / In Vitro Use Chemical Splash GogglesNitrile GlovesFull-closing Lab CoatNot typically required
Handling Waste Chemical Splash GogglesAppropriate Chemical-Resistant Gloves¹Full-closing Lab CoatNot typically required

¹Glove selection is critical and depends on the solvent used. See the "Hand Protection" section below for details.

In-Depth PPE Protocols and Rationale

Eye and Face Protection: An Uncompromising Defense

Given the "Causes serious eye damage" classification, standard safety glasses are insufficient.[1]

  • Chemical Splash Goggles: These are mandatory for all work with 2'-O-galloylhyperin. They form a complete seal around the eyes, protecting against airborne powder and liquid splashes from any direction.[4] All eye protection must meet the ANSI Z87.1 standard.

  • Face Shield: When weighing the powder or handling larger volumes of solutions (>50 mL) where there is a risk of splashing, a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the entire face.[4]

Hand Protection: Solvent-Specific Selection is Key

The choice of glove material is dictated by the solvent used to dissolve the compound, which is typically DMSO, ethanol, or methanol.[5] A standard disposable nitrile glove is often not a one-size-fits-all solution.

  • For Ethanol or Methanol Solutions: Standard nitrile gloves (minimum 4-5 mil thickness) provide adequate protection for incidental contact.[1][6]

  • For Dimethyl Sulfoxide (DMSO) Solutions: Nitrile gloves offer very poor resistance to DMSO. For work involving DMSO, it is recommended to use double gloves, such as a nitrile inner glove and a neoprene or natural rubber outer glove.[1][7] If contact occurs, gloves should be changed immediately.

  • Handling the Solid Powder: Double-gloving with nitrile gloves is recommended to prevent contamination when removing the outer pair.

Always inspect gloves for any signs of degradation or puncture before use.[3]

Body Protection: The Essential Barrier

A clean, buttoned, knee-length lab coat is the minimum requirement to protect your skin and personal clothing from contamination.[8] Ensure the coat has long sleeves with snug-fitting cuffs. For tasks with a higher splash risk, consider a fluid-resistant apron worn over the lab coat.[9] Always remove your lab coat before leaving the laboratory to prevent cross-contamination.[3]

Respiratory Protection: Mitigating Inhalation Risk

The primary inhalation risk comes from aerosolized powder during weighing and transfer.

  • When to Use: A NIOSH-approved N95 respirator is required when weighing the solid compound, especially quantities greater than a few milligrams, or when there is any potential for dust generation that cannot be controlled within a chemical fume hood or similar ventilated enclosure.

  • Why an N95? An N95 respirator is designed to filter at least 95% of airborne particles and is the standard for protection against powdered chemical hazards in a non-IDLH (Immediately Dangerous to Life or Health) atmosphere.[8][10]

  • Fit and Seal: A respirator is only effective if it forms a tight seal with the user's face. Users must be properly fit-tested according to OSHA regulations (29 CFR 1910.134) before using a tight-fitting respirator.

Operational Plan: Safe Handling from Start to Finish

Adherence to a strict protocol minimizes the risk of exposure and contamination.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Attire Check: Ensure you are wearing closed-toe shoes and long pants.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to training procedures.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Put on your inner gloves, then pull the outer gloves over top, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence - "Contaminated to Clean": The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (bare hands).

  • Decontaminate (if applicable): Wipe down outer gloves if grossly contaminated.

  • Outer Gloves: Pinch the palm of one outer glove and peel it off, turning it inside out. Ball it up in your other gloved hand. Slide two fingers of your now-bare hand under the cuff of the remaining outer glove and peel it off without touching the outside. Dispose of them.

  • Lab Coat: Remove your lab coat by rolling it away from your body, touching only the inside surfaces. Hang it in its designated area or place it in a laundry bin.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in the designated area for decontamination.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Environmental Responsibility

2'-O-galloylhyperin is harmful to aquatic life, and its disposal must be managed as hazardous chemical waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations.[1][11]

  • Solid Waste: All unused solid 2'-O-galloylhyperin and any items grossly contaminated with the powder (e.g., weigh boats, paper, outer gloves) must be collected in a clearly labeled, sealed hazardous waste container. The waste code for non-halogenated solvent residue may apply (e.g., F003 or F005), depending on what solvents it has come into contact with.

  • Liquid Waste: All solutions containing 2'-O-galloylhyperin must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of it down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste stream.

Consult your institution's Environmental Health & Safety (EH&S) department for specific local procedures and waste pickup schedules.

By integrating this comprehensive PPE strategy into your daily workflows, you build a self-validating system of safety that protects you, your colleagues, and your research. We are dedicated to supporting your success, and that begins with a foundation of uncompromised safety.

References

  • OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration.[Link]

  • Kimberly-Clark, Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark Professional.[Link]

  • University of Pennsylvania EHRS, Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania.[Link]

  • U.S. Environmental Protection Agency, Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA.[Link]

  • NIOSH, Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • University of California, Berkeley, Chemical Resistance of Gloves – Quick guide. UC Berkeley EH&S.[Link]

  • CDC, Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention, OneLab REACH.[Link]

  • 3M, Respiratory Protection Guidance for Hazardous Drug Handling. 3M Personal Safety Division.[Link]

  • University of Maryland, EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.[Link]

  • Public Health Ontario, Risk Algorithm to Guide PPE Use. Public Health Ontario.[Link]

  • Lab Manager, Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager.[Link]

  • OSHA, Laboratories - Overview. Occupational Safety and Health Administration.[Link]

  • NIOSH, Guide to Industrial Respiratory Protection. Centers for Disease Control and Prevention.[Link]

  • Stanford University, Laboratory Personal Protective Equipment (PPE) Assessment Tool. Stanford Environmental Health & Safety.[Link]

  • U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Regulations. EPA.[Link]

  • OSHA, Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration.[Link]

  • Dartmouth College, Personal Protective Equipment in Chemistry. Environmental Health and Safety.[Link]

  • University of Florida, Glove Selection. Emergency and Safety Services.[Link]

  • University of Alabama in Huntsville, UAH Laboratory Personal Protective Equipment. Office of Environmental Health and Safety.[Link]

  • National Research Council, Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press.[Link]

  • NIOSH, NIOSH Pocket Guide To Chemical Hazards - Introduction. Centers for Disease Control and Prevention.[Link]

  • University of Arizona, Personal Protective Equipment Selection Guide. (2015-07-22). Research Laboratory & Safety Services.[Link]

  • Vanderbilt University, The Laboratory Standard. Office of Clinical and Research Safety.[Link]

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